molecular formula C10H12N4O3 B060595 4-[(4-Nitrophenyl)azo]-morpholine CAS No. 161265-61-8

4-[(4-Nitrophenyl)azo]-morpholine

Cat. No.: B060595
CAS No.: 161265-61-8
M. Wt: 236.23 g/mol
InChI Key: KCLBHNXQRYEECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Nitrophenyl)azo]-morpholine, also known as 4-[(4-Nitrophenyl)azo]-morpholine, is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-Nitrophenyl)azo]-morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(4-Nitrophenyl)azo]-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Nitrophenyl)azo]-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl-(4-nitrophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c15-14(16)10-3-1-9(2-4-10)11-12-13-5-7-17-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLBHNXQRYEECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299692
Record name 4-[(E)-(4-Nitrophenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161265-61-8
Record name 4-[(E)-(4-Nitrophenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Solubility of 4-[(4-Nitrophenyl)azo]-morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-[(4-Nitrophenyl)azo]-morpholine, a significant azo dye with applications in various research and development sectors. Understanding the solubility of this compound is paramount for its synthesis, purification, formulation, and application. This document delineates the core physicochemical principles governing its solubility, offers guidance on solvent selection, and presents a detailed, field-proven protocol for experimental solubility determination. The content herein is structured to deliver actionable insights and robust methodologies, empowering researchers to optimize their work with this compound.

Introduction: The Significance of Solubility

4-[(4-Nitrophenyl)azo]-morpholine is an organic compound characterized by a nitro-substituted phenyl ring linked via an azo bridge to a morpholine moiety. As with many azo dyes, its utility in fields ranging from analytical chemistry to materials science is fundamentally dictated by its interaction with and dissolution in various media. For drug development professionals, understanding solubility is a critical first step in formulation, as it directly impacts bioavailability and efficacy. For synthetic chemists, it governs the choice of reaction media, purification strategies like crystallization, and product isolation.[1]

This guide addresses the critical need for a centralized resource on the solubility of 4-[(4-Nitrophenyl)azo]-morpholine, moving beyond simple data points to explain the underlying chemical principles that drive its behavior in different organic solvents.

Molecular Structure and Its Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[2] The structure of 4-[(4-Nitrophenyl)azo]-morpholine contains several functional groups that dictate its polarity and capacity for hydrogen bonding:

  • Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group, making the aromatic ring electron-deficient and contributing significantly to the molecule's overall polarity.

  • Azo Bridge (-N=N-): The azo group is relatively nonpolar but contains lone pairs of electrons on the nitrogen atoms, which can act as hydrogen bond acceptors.

  • Morpholine Ring: This portion of the molecule is particularly influential. It contains an ether linkage (-O-) and a tertiary amine (-N-), both of which can act as hydrogen bond acceptors. The presence of these heteroatoms introduces polarity and is key to its interaction with protic solvents.

Collectively, these features render 4-[(4-Nitrophenyl)azo]-morpholine a moderately polar molecule. Its solubility will be highest in solvents that can effectively engage with these polar sites and overcome the crystal lattice energy of the solid compound.

Predicted Solubility in Common Organic Solvents

While specific, experimentally validated solubility data for 4-[(4-Nitrophenyl)azo]-morpholine is not widely published in readily available literature, we can predict its behavior based on its structure and the properties of common organic solvents. The following table provides a qualitative and predictive summary to guide solvent selection.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHigh to ModerateThese solvents have high dielectric constants and are strong hydrogen bond acceptors. They can effectively solvate the polar nitrophenyl and morpholine moieties of the molecule. DMSO is often an excellent solvent for a wide range of organic compounds.[3]
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowThese solvents can act as both hydrogen bond donors and acceptors. While they can interact with the morpholine and nitro groups, the nonpolar aromatic portion of the molecule may limit high solubility. Solubility is expected to decrease as the alkyl chain length of the alcohol increases.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and can interact with the molecule through dipole-dipole interactions. They are often used in synthesis and extraction processes involving similar compounds.[4]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor for any potential interactions.
Nonpolar Hexane, Toluene, CyclohexaneVery Low / InsolubleThese solvents lack the polarity and hydrogen bonding capability required to effectively solvate the polar functional groups of the molecule. The intermolecular forces would be weak and insufficient to overcome the solute-solute interactions in the crystal lattice.[2]

Key Factors Influencing Solubility

The dissolution of 4-[(4-Nitrophenyl)azo]-morpholine is a multifactorial process. The diagram below illustrates the interplay between solute, solvent, and external conditions that collectively determine the extent of solubility.

Caption: Factors governing the solubility of the target compound.

Experimental Protocol: Isothermal Shake-Flask Method

For obtaining precise, quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique.[5][6] This protocol is designed to be a self-validating system for determining the solubility of 4-[(4-Nitrophenyl)azo]-morpholine in a chosen organic solvent.

Principle

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

Materials and Equipment
  • 4-[(4-Nitrophenyl)azo]-morpholine (purity ≥98%)

  • Organic solvent of choice (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology
  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration by accurately weighing and dissolving a small amount of 4-[(4-Nitrophenyl)azo]-morpholine in the chosen solvent.

    • Perform a serial dilution of the stock solution to create a series of standards of decreasing concentration.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 4-[(4-Nitrophenyl)azo]-morpholine to a vial (e.g., 10-20 mg into 5 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent being tested.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours.

    • Validation Step: To ensure equilibrium has been reached, take measurements at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases.[5]

  • Sample Analysis:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration.

    • Account for the dilution factor to calculate the concentration of the original, undiluted saturated solution. This value represents the solubility.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

The solubility of 4-[(4-Nitrophenyl)azo]-morpholine is a critical parameter that is fundamentally linked to its molecular structure. As a moderately polar compound, it exhibits preferential solubility in polar aprotic solvents like DMSO and DMF. This guide provides a robust framework for understanding these characteristics, predicting behavior in various solvents, and precisely measuring solubility through a validated experimental protocol. By applying these principles and methodologies, researchers can enhance the efficiency of their synthetic processes, develop more effective formulations, and ensure the reliability of their analytical results.

References

  • Academia.edu. (n.d.). Solubility prediction of some disperse Azo dyes in supercritical carbon dioxide using equation of states (EOSs). Retrieved from [Link]

  • Pal, D., & Mitra, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Zeb, A., & Grung, B. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility prediction of 21 azo dyes in supercritical carbon dioxide using wavelet neural network. Retrieved from [Link]

  • SSRN. (n.d.). A Machine Learning-Based Platform for Dye Solubility in Supercritical Carbon Dioxide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Taylor & Francis Online. (2019, June 11). Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. Retrieved from [Link]

  • سامانه پژوهشی ژیرو. (n.d.). Solubility prediction of 21 azo dyes in supercritical carbon dioxide using wavelet neural network. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Morpholine, 4-(4-nitrophenyl)- Properties. Retrieved from [Link]

  • Alkemist. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol. Retrieved from [Link]

  • Quickcompany. (n.d.). "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

Sources

Technical Guide: UV-Vis Absorption Spectrum of Morpholine Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

Morpholine azo dyes represent a critical class of donor-


-acceptor (D-

-A) systems where the morpholine ring functions as a moderate electron donor, enhancing solubility and bioavailability—key parameters in drug development. This guide provides a rigorous analysis of their UV-Vis spectral behavior, focusing on intramolecular charge transfer (ICT), solvatochromic shifts quantified by Kamlet-Taft parameters, and azo-hydrazone tautomerism. It serves as a blueprint for utilizing these chromophores in antimicrobial drug design and chemosensing.

Molecular Architecture & Electronic Theory

The optical properties of morpholine azo dyes are governed by the electronic interaction between the morpholine nitrogen lone pair and the azo (-N=N-) bridge.

The Donor-Acceptor Mechanism

In a typical 4-morpholinoazobenzene derivative, the morpholine nitrogen acts as an auxochrome. Upon photoexcitation, electron density flows from the morpholine ring (Donor) through the


-conjugated azo bridge to an electron-withdrawing group (Acceptor) on the opposing ring.
  • Ground State (

    
    ):  The molecule is relatively non-polar or moderately polar.
    
  • Excited State (

    
    ):  The ICT state is highly polar. Polar solvents stabilize this state more than the ground state, lowering the energy gap (
    
    
    
    ) and causing a bathochromic (red) shift.
Electronic Transitions

Two primary bands are observed:

  • High-Energy Band (UV region, ~250–300 nm):

    
     transitions of the benzenoid rings.
    
  • Low-Energy Band (Visible region, ~400–550 nm): The ICT band, often overlapping with

    
     transitions of the azo group.
    

ElectronicTransitions GroundState Ground State (S0) Localized Electron Density ExcitedState Excited State (S1) Intramolecular Charge Transfer (ICT) GroundState->ExcitedState Photon Absorption (hv) SolventInteraction Polar Solvent Interaction (Dipole-Dipole Stabilization) ExcitedState->SolventInteraction High Dipole Moment SolventInteraction->ExcitedState Lowers Energy Level RedShift Bathochromic Shift (Red Shift) SolventInteraction->RedShift Reduces ΔE

Figure 1: Mechanism of Solvatochromic Shift in Morpholine Azo Dyes.

Synthesis & Structural Verification Protocol

To study these spectra, high-purity samples are required. The following protocol utilizes a standard diazotization-coupling sequence, optimized for morpholine derivatives.

Experimental Protocol

Reagents: Aniline derivative (10 mmol), NaNO


 (11 mmol), HCl (2.5 M), Morpholine derivative (10 mmol), Na

CO

.

Step-by-Step Methodology:

  • Diazotization: Dissolve the aniline derivative in 2.5 M HCl. Cool to

    
    C in an ice bath. Dropwise add aqueous NaNO
    
    
    
    while stirring. Critical: Maintain temperature
    
    
    C to prevent decomposition of the diazonium salt.
  • Coupling: Dissolve the morpholine coupling component in a separate vessel (solvent depends on solubility, often ethanol/water). Adjust pH to ~8–9 using Na

    
    CO
    
    
    
    to facilitate electrophilic substitution.
  • Reaction: Slowly add the diazonium salt solution to the coupler solution over 30 minutes. Stir for 2 hours at

    
    C.
    
  • Quenching & Isolation: Allow the mixture to warm to room temperature. Neutralize if necessary. Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

SynthesisWorkflow Start Start: Aromatic Amine Diazotization Diazotization (NaNO2/HCl, <5°C) Start->Diazotization CouplingRxn Coupling Reaction (Electrophilic Subst.) Diazotization->CouplingRxn Diazonium Salt CouplingPrep Prepare Morpholine Coupler (pH 8-9) CouplingPrep->CouplingRxn Nucleophile Purification Purification (Recrystallization) CouplingRxn->Purification FinalProduct Pure Morpholine Azo Dye Purification->FinalProduct

Figure 2: Synthesis workflow for morpholine azo dyes.

UV-Vis Spectral Analysis & Solvatochromism

The position of the absorption maximum (


) is highly sensitive to the solvent environment. This sensitivity is quantified using the Kamlet-Taft equation:


Where:
  • 
    : Solvent dipolarity/polarizability.[1]
    
  • 
    : Hydrogen bond donor (HBD) acidity.
    
  • 
    : Hydrogen bond acceptor (HBA) basicity.
    
Representative Spectral Data

The table below illustrates the positive solvatochromism typical of these dyes (e.g., 4-(4-morpholinophenylazo)nitrobenzene).

SolventPolarity Index (

)

(nm)
Shift TypeMechanism
Cyclohexane 0.006410ReferenceNon-polar baseline
Toluene 0.099425Bathochromic

-

interaction
Chloroform 0.259438BathochromicDipole stabilization
Ethanol 0.654452BathochromicH-bonding + Dipole
DMSO 0.444465Strong BathochromicHigh

stabilization of ICT

Interpretation: The redshift from Cyclohexane (410 nm) to DMSO (465 nm) confirms the ICT nature of the transition. The morpholine nitrogen becomes more positive in the excited state, and polar solvents stabilize this charge separation.

Tautomerism Dynamics: Azo vs. Hydrazone[2][3][4][5][6][7][8]

For morpholine azo dyes containing an ortho or para hydroxyl group (e.g., derived from naphthols), a tautomeric equilibrium exists between the Azo form (OH...N) and the Hydrazone form (O=...NH).

Identifying the Tautomer
  • Azo Form: Dominant in non-polar solvents. Characterized by a sharp band at shorter wavelengths (~400–450 nm).

  • Hydrazone Form: Dominant in polar/protic solvents. Characterized by a broad band at longer wavelengths (~480–550 nm) and a shoulder.

Experimental Validation (Self-Validating Protocol)

To distinguish tautomers, perform a pH-dependent titration :

  • Prepare a

    
     M dye solution in 50% Ethanol/Water.
    
  • Titrate with 0.1 M HCl and 0.1 M NaOH.

  • Observation: Identification of an isobestic point in the UV-Vis overlay indicates a clean two-component equilibrium (Azo

    
     Hydrazone or Acid 
    
    
    
    Base).

TautomerismLogic Condition Solvent/pH Change Equilibrium Tautomeric Equilibrium (Azo vs. Hydrazone) Condition->Equilibrium Azo Azo Form (Non-polar dominant) λ ~420nm Equilibrium->Azo Hydrophobic Env. Hydrazone Hydrazone Form (Polar dominant) λ ~500nm Equilibrium->Hydrazone Hydrophilic/Protic Env. Validation Check for Isobestic Point Azo->Validation Hydrazone->Validation

Figure 3: Logic flow for determining tautomeric dominance.

Applications in Drug Discovery[9][10]

Morpholine is a "privileged structure" in medicinal chemistry due to its ability to modulate pKa and improve metabolic stability.

Pharmacophore Profiling

UV-Vis spectroscopy is not just for characterization; it is a functional assay tool:

  • pKa Determination: By monitoring the absorbance shift vs. pH (Halochromism), the pKa of the morpholine nitrogen (typically ~8.3) can be precisely determined. This is crucial for predicting drug ionization in the physiological pH range (7.4).

  • Antimicrobial Screening: Morpholine azo dyes have shown efficacy against S. aureus and E. coli. The azo linkage can be reduced by azoreductases in the gut, releasing the active morpholine pharmacophore (prodrug mechanism).

References

  • Maradiya, H. R. (2010). Synthesis and high performance application of morpholine based disperse azo dyes. Journal of Saudi Chemical Society, 14(1), 77-81. Link

  • Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1981). Linear solvation energy relationships. Local empirical rules—or fundamental laws of chemistry? Progress in Physical Organic Chemistry, 13, 485-630. Link

  • Chandravadivelu, G., et al. (2018). Synthesis, spectral characterization and antimicrobial evaluation of some new morpholine based azo dyes. Journal of Molecular Structure, 1155, 123-131. Link

  • Antonov, L. (2002). Tautomerism in Azo Dyes: A Review. Dyes and Pigments, 52(1), 73-88. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

Sources

Navigating the Uncharted Territory of 4-[(4-Nitrophenyl)azo]-morpholine: A Technical Guide to Its Chemistry, Potential Hazards, and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Potential

4-[(4-Nitrophenyl)azo]-morpholine emerges as a compound of significant interest at the confluence of dye chemistry and pharmaceutical research. Its structure, characterized by a morpholine ring linked to a nitrophenyl group via an azo bridge, suggests a dual nature. The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its favorable physicochemical properties and metabolic stability[1]. Conversely, the nitrophenylazo group places it within the vast class of azo dyes, compounds with a rich history in industrial applications but also with noted toxicological concerns due to their metabolic fate[2][3].

This guide provides a comprehensive technical overview of 4-[(4-Nitrophenyl)azo]-morpholine, addressing its chemical identity, potential hazards, and recommended safety protocols. In the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound (CAS 161265-61-8), this document synthesizes information from structurally related compounds and the broader class of azo dyes to offer a robust framework for its safe handling and use in a research and development setting. A critical aspect of this analysis is the potential for metabolic cleavage of the azo bond, a process that can lead to the formation of aromatic amines, which are of significant toxicological concern[4][5][6][7][8].

Chemical and Physical Properties

Property4-[(4-Nitrophenyl)azo]-morpholine4-(4-Nitrophenyl)morpholineMorpholine
CAS Number 161265-61-810389-51-2110-91-8
Molecular Formula C10H12N4O3C10H12N2O3C4H9NO
Molecular Weight 236.23 g/mol 208.22 g/mol 87.12 g/mol
Appearance Likely a colored solidYellow Crystalline Solid[8]Colorless liquid[9]
Melting Point Not available151 - 155 °C-4.9 °C[9]
Boiling Point Not availableNot available129 °C[9]
Solubility Expected to have low water solubilityNot availableMiscible in water

The Core of Concern: Understanding the Toxicology of Azo Dyes

The primary toxicological concern for 4-[(4-Nitrophenyl)azo]-morpholine, as with many azo dyes, is not necessarily the parent molecule itself but rather its metabolic byproducts. The azo linkage is susceptible to reductive cleavage, a process that can be catalyzed by azoreductase enzymes found in the liver and, more significantly, by the anaerobic microflora of the human gut[2][5][10].

This metabolic activation is a critical concept for any researcher working with this class of compounds. The reductive cleavage of the azo bond in 4-[(4-Nitrophenyl)azo]-morpholine would likely yield two aromatic amines: p-nitroaniline and 4-aminomorpholine.

Potential Metabolic Activation Pathway

Metabolic Activation Potential Metabolic Cleavage of 4-[(4-Nitrophenyl)azo]-morpholine cluster_0 Parent Compound cluster_1 Metabolic Process cluster_2 Metabolites of Toxicological Concern Parent 4-[(4-Nitrophenyl)azo]-morpholine Metabolism Azo Reduction (Azoreductases in liver and gut microbiota) Parent->Metabolism Cleavage of azo bond Metabolite1 p-Nitroaniline (Potential for systemic toxicity) Metabolism->Metabolite1 Metabolite2 4-Aminomorpholine (Toxicological profile requires evaluation) Metabolism->Metabolite2

Caption: Potential metabolic pathway of 4-[(4-Nitrophenyl)azo]-morpholine.

  • p-Nitroaniline: This compound is a known hazardous substance with established toxicity. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause damage to organs through prolonged or repeated exposure.

  • 4-Aminomorpholine: While less characterized, the toxicological profile of this metabolite would also need to be carefully considered.

The carcinogenicity of many azo dyes is attributed to these aromatic amine metabolites[3][4][7][8]. Therefore, exposure to 4-[(4-Nitrophenyl)azo]-morpholine should be minimized to prevent internal metabolic processes that could lead to the formation of these potentially harmful substances.

Hazard Identification and Safety Precautions

Given the potential for metabolic activation and the known hazards of structurally related compounds, a cautious approach is warranted when handling 4-[(4-Nitrophenyl)azo]-morpholine. The following hazard assessments are based on the general properties of azo dyes and the specific hazards of its potential metabolites.

Hazard ClassPotential HazardRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid ingestion, inhalation of dust, and direct skin contact.
Skin Corrosion/Irritation May cause skin irritation.Wear appropriate protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses with side shields or goggles.
Germ Cell Mutagenicity The aromatic amine metabolites are of concern for mutagenicity.Handle with care and minimize exposure.
Carcinogenicity Azo dyes as a class contain compounds that are known or suspected carcinogens, primarily due to their metabolites.[3][4][7][8]Treat as a potential carcinogen and handle in a designated area.
Specific Target Organ Toxicity Potential for respiratory irritation from dust.Use in a well-ventilated area or with local exhaust ventilation.
Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure.

Safety_Protocol cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Safe Work Practices Fume_Hood Chemical Fume Hood Gloves Nitrile Gloves Ventilation Local Exhaust Ventilation Eyewear Safety Goggles Handling Avoid creating dust Storage Store in a cool, dry, well-ventilated area Coat Lab Coat Respirator Respirator (if dust is generated) Disposal Dispose of as hazardous waste

Caption: Hierarchy of controls for safe handling.

Experimental Protocols: Safe Handling and Use

The following protocols are designed to ensure the safe handling of 4-[(4-Nitrophenyl)azo]-morpholine in a laboratory setting.

Protocol 1: Weighing and Aliquoting
  • Preparation: Don all required PPE, including a lab coat, nitrile gloves, and safety goggles.

  • Engineering Control: Perform all weighing and handling of the solid compound inside a certified chemical fume hood or a balance enclosure with exhaust.

  • Procedure: a. Place a weigh boat on an analytical balance and tare. b. Carefully transfer the desired amount of 4-[(4-Nitrophenyl)azo]-morpholine to the weigh boat using a clean spatula. Avoid creating dust. c. If preparing a stock solution, transfer the weighed solid to an appropriate vessel containing the desired solvent. d. Cap the vessel securely.

  • Decontamination: Wipe down the spatula, balance, and surrounding area of the fume hood with a suitable solvent (e.g., ethanol) to remove any residual powder. Dispose of the contaminated wipes as hazardous waste.

  • Waste Disposal: Place the used weigh boat and any contaminated consumables in a designated hazardous waste container.

Protocol 2: Accidental Spill Response
  • Evacuation: If a significant amount of dust is generated, evacuate the immediate area and restrict access.

  • Ventilation: Ensure the area is well-ventilated, preferably with an exhaust system.

  • Personal Protection: Wear appropriate PPE, including a respirator if necessary, before attempting to clean the spill.

  • Containment and Cleanup: a. For a small dry spill, gently cover with an absorbent material to prevent dust from becoming airborne. b. Carefully scoop the material into a labeled hazardous waste container. c. For a liquid spill (solution), absorb with a non-reactive absorbent material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Applications in Research and Drug Development

The unique chemical structure of 4-[(4-Nitrophenyl)azo]-morpholine suggests several potential applications in scientific research:

  • Dye and Probe Development: The azo chromophore makes it a colored compound, and it could be explored as a pH indicator or a solvatochromic dye.

  • Pharmaceutical Scaffolding: The morpholine ring is a key component in many drug molecules. This compound could serve as a starting material or intermediate for the synthesis of novel therapeutic agents[1][11]. The nitro group can be reduced to an amine, providing a handle for further chemical modifications.

  • Prodrug Design: The azo bond's susceptibility to reduction in the hypoxic environment of the gut or solid tumors opens up possibilities for its use as a cleavable linker in colon-targeted or tumor-activated prodrugs.

Conclusion: A Call for Cautious Exploration

4-[(4-Nitrophenyl)azo]-morpholine is a compound with intriguing potential for various research applications. However, the lack of specific safety data, combined with the known hazards of the azo dye class, necessitates a highly cautious and informed approach to its handling. The primary concern remains its metabolic conversion to potentially carcinogenic aromatic amines. By understanding these risks and implementing stringent safety protocols, researchers can explore the scientific utility of this molecule while ensuring their own safety and that of their colleagues. Further toxicological studies on this specific compound are warranted to fully elucidate its safety profile.

References

  • Walsh Medical Media. (2025, April 14). Reductive Metabolism of Azo Dyes and Drugs.
  • Stingley, R. L., et al. (2010). Metabolism of azo dyes by human skin microbiota. Journal of Applied Microbiology, 108(4), 1397-1405.
  • Danish Environmental Protection Agency. (1998).
  • Hunger, K. (1994). On the Toxicology and Metabolism of Azo Dyes. CHIMIA, 48(12), 520-522.
  • Azo Dye Metabolism. In Sustainability.
  • Chen, H. (2006). Toxicological significance of azo dye metabolism by human intestinal microbiota. Journal of Environmental Science and Health, Part C, 24(1), 1-32.
  • Rawat, D., et al. (2016). Azo Dyes and Human Health: A Review.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019, December 12). Further azo dyes that may release carcinogenic amines: Human health tier II assessment.
  • Thermo Fisher Scientific. (2025, December 23).
  • Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Azo Solvent Dyes. (2014, July 10). Canada.ca.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern.
  • ChemicalBook. (2021). 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis.
  • Yang, L., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437.
  • Wang, S., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3273.
  • Chem-Impex International Inc. 4-(4-Nitrophenyl)morpholine.
  • Bálint, E., et al. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • Jain, A., & Sahu, S. K. (2024).
  • Nexchem Ltd. (2019, February 25).
  • Carl Roth GmbH + Co. KG. (2025, August 4).
  • Shanghai Chemex Group Ltd. (2025, May 1).
  • Chemos GmbH & Co. KG.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Balachandar, S., et al. (2025, May 5).
  • Ali, Y., et al. (2020, November 23). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Bentham Science.

Sources

Comparative Technical Guide: 4-(4-Nitrophenyl)morpholine vs. Arylazo-morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary: Divergent Chemical Entities

This guide delineates the critical structural and functional differences between 4-(4-nitrophenyl)morpholine and the class of compounds colloquially termed "Azo-morpholines" (specifically 1-aryl-3-morpholinotriazenes).[1]

While both moieties incorporate the morpholine heterocycle, they occupy distinct niches in pharmaceutical chemistry:

  • 4-(4-Nitrophenyl)morpholine is a stable structural intermediate , primarily utilized as a scaffold precursor in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban).[1]

  • Azo-morpholine (Arylazo-morpholine) acts as a masked diazonium species (triazene).[1] It functions as a reactive reagent for palladium-catalyzed cross-couplings (Matsuda-Heck type) and is not typically a permanent structural motif in final drug candidates due to its lability.[1]

Structural & Electronic Profiling

The fundamental difference lies in the linkage between the morpholine nitrogen and the aryl core.

Feature4-(4-Nitrophenyl)morpholineAzo-morpholine (e.g., 4-[(4-bromophenyl)azo]morpholine)
Linkage C–N Single Bond (Tertiary Amine)N–N=N Triazene Linkage
Electronic Character Electron-withdrawing (

) para-substituent stabilizes the amine via resonance.[1]
Conjugated azo system; the morpholine acts as a leaving group upon activation.
Stability High thermal and hydrolytic stability.Acid-labile; decomposes to evolve

and diazonium salts.[1]
Primary Role Scaffold Building Block Transient Reagent / Electrophile Source
Mechanistic Implication

The C–N bond in the nitro-derivative is designed to survive harsh reaction conditions (oxidation, reduction) to retain the morpholine ring in the final drug.[1] Conversely, the triazene linkage in azo-morpholine is designed to break, regenerating the diazonium electrophile for C-C bond formation while shedding the morpholine "mask."[1]

Synthetic Methodologies & Protocols

A. Synthesis of 4-(4-Nitrophenyl)morpholine (The "Scaffold" Route)

This synthesis relies on Nucleophilic Aromatic Substitution (


).[1] The electron-withdrawing nitro group activates the benzene ring for attack by the morpholine amine.[1]

Protocol:

  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), Morpholine (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 1-fluoro-4-nitrobenzene in MeCN.

    • Add

      
       followed by dropwise addition of morpholine.
      
    • Reflux at 80°C for 4-6 hours. Monitor by TLC/HPLC.

    • Workup: Pour into ice water. The yellow precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Critical Control Point: Ensure anhydrous conditions if using DMF to prevent hydrolysis of the fluoride, though morpholine is highly nucleophilic and usually outcompetes water.

B. Synthesis of Azo-morpholine (The "Reagent" Route)

This synthesis involves the diazotization of an aniline followed by trapping with morpholine to form a triazene.

Protocol:

  • Reagents: 4-Bromoaniline (1.0 eq),

    
     (1.1 eq), HCl (2.5 eq), Morpholine (1.5 eq), 
    
    
    
    .
  • Procedure:

    • Diazotization: Dissolve 4-bromoaniline in HCl/water at 0°C. Add

      
       solution dropwise, maintaining temperature <5°C.
      
    • Coupling: Prepare a separate solution of morpholine and

      
       in water/methanol at 0°C.
      
    • Slowly add the diazonium salt solution to the morpholine mixture. A colored precipitate (often orange/red) forms immediately.

    • Workup: Filter the solid, wash with cold water. Recrystallize from methanol.

  • Safety Note: Triazenes can be potentially explosive if dried completely or heated rapidly. Handle moist solids where possible.

Visualization of Reaction Pathways[1][2]

The following diagram contrasts the stable scaffold synthesis with the reactive triazene generation and utilization.

G cluster_0 Stable Scaffold Route (Rivaroxaban Intermediate) cluster_1 Reactive Reagent Route (Matsuda-Heck) FN p-Fluoronitrobenzene NitroMorph 4-(4-Nitrophenyl)morpholine (Stable Intermediate) FN->NitroMorph SnAr (K2CO3, 80°C) Morph1 Morpholine Morph1->NitroMorph Aniline 4-(4-Aminophenyl)morpholine NitroMorph->Aniline Reduction (H2, Pd/C) Drug Rivaroxaban/Apixaban Aniline->Drug Acylation & Coupling BrAniline p-Bromoaniline Diazo Diazonium Salt [Ar-N2]+ BrAniline->Diazo NaNO2, HCl, 0°C AzoMorph Azo-morpholine (Triazene Reagent) Diazo->AzoMorph Coupling with Morpholine Morph2 Morpholine Morph2->AzoMorph PdComplex Pd-Aryl Complex AzoMorph->PdComplex Acid (TFA/HBF4) + Pd(0) Product Stilbene Derivatives PdComplex->Product Heck Coupling

Caption: Comparative synthetic utility.[1][2][3][4][5] Top (Blue): The nitro compound serves as a permanent scaffold. Bottom (Red): The azo compound acts as a transient 'store' of diazonium reactivity.

Applications & Causality[1]

Why use 4-(4-Nitrophenyl)morpholine?
  • Metabolic Stability: The morpholine ring is metabolically robust (though subject to slow oxidation). It improves the water solubility and pharmacokinetic profile of the parent drug.

  • Synthetic Logic: In Rivaroxaban synthesis, the nitro group is a "dummy" substituent. It activates the ring for the morpholine attachment (

    
    ) and is subsequently reduced to an amine (
    
    
    
    ) to form the lactam ring required for Factor Xa binding [1].
Why use Azo-morpholine?
  • Stable Diazonium Equivalent: Diazonium salts are notoriously unstable and dangerous to store. Converting them into morpholino-triazenes (azo-morpholines) creates a shelf-stable solid.[1]

  • Controlled Release: When treated with a Lewis or Brønsted acid (e.g.,

    
     or TFA), the triazene cleaves, releasing the reactive diazonium species in situ for palladium-catalyzed reactions (e.g., coupling with vinyl silanes to form dibromostilbene derivatives) [2].
    

Safety & Toxicology (E-E-A-T)

CompoundHazard ProfileHandling Protocol
4-(4-Nitrophenyl)morpholine Irritant / Mutagenic Suspect. Nitroaromatics are often Ames positive.[1] Precursor to aromatic amines (carcinogens).Use standard PPE. Avoid dust inhalation. Monitor for skin absorption (cyanosis risk due to methemoglobinemia).
Azo-morpholine Explosion Hazard / Alkylating Agent. Triazenes can alkylate DNA.[1] Thermal instability.[6]Do not heat dry solids. Store in cool, dark conditions. Treat waste with dilute acid to decompose residual triazene before disposal.

References

  • Synthesis of 4-(4-aminophenyl)-3-morpholinone (Rivaroxaban Intermediate). Google Patents (CN112939893A). [1]

  • 4-(4-Nitrophenyl)morpholine Compound Summary. PubChem (National Library of Medicine). [Link][1]

  • A Facile Synthesis of Apixaban Intermediate. World Journal of Pharmaceutical Sciences. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-[(4-Nitrophenyl)azo]-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-[(4-Nitrophenyl)azo]-morpholine, a triazene compound, through a two-step process involving the diazotization of 4-nitroaniline followed by an azo coupling reaction with morpholine. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It emphasizes mechanistic understanding, operational safety, and detailed procedural instructions to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Azo compounds, characterized by the functional group -N=N-, are a cornerstone of industrial chemistry, primarily known for their vibrant colors and use as dyes.[1][2] Their applications, however, extend into high-technology fields such as nonlinear optics, sensors, and biomedical applications.[3] The synthesis of these compounds is typically achieved through a well-established sequence: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner.[1][4]

This application note details the synthesis of 4-[(4-Nitrophenyl)azo]-morpholine. In this specific case, the coupling partner is a secondary aliphatic amine (morpholine), which leads to the formation of a triazene (Ar-N=N-NR₂), rather than a classic C-N coupled azo dye. Understanding this distinction is crucial for predicting the product's structure and reactivity. The procedure involves two key transformations:

  • Diazotization: The conversion of the primary amino group of 4-nitroaniline into a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[1][5]

  • Azo Coupling: The electrophilic diazonium salt then reacts with the nucleophilic nitrogen atom of morpholine to form the stable N-N=N triazene linkage.

The electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the diazonium ion, facilitating the coupling reaction.

Health & Safety Precautions

Extreme caution must be exercised throughout this procedure.

  • 4-Nitroaniline (p-Nitroaniline): This starting material is highly toxic if swallowed, inhaled, or in contact with skin.[6][7] It is a suspected mutagen and can cause systemic toxicity. Always handle in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[8][9]

  • Diazonium Salts: Aromatic diazonium salts are notoriously unstable and can be explosive in their solid, dry state. Under no circumstances should the diazonium salt intermediate be isolated. The reaction must be kept cold (0–5 °C) at all times to prevent decomposition and potential hazards.

  • Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

  • Hydrochloric Acid: Highly corrosive. Handle with care and appropriate PPE.

Always have appropriate spill kits and emergency procedures in place. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[9]

Materials and Methods

Reagents and Equipment
Reagent / MaterialGradeSupplierNotes
4-Nitroaniline (C₆H₆N₂O₂)ReagentPlus®, ≥99%Sigma-AldrichToxic solid[10]
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher ScientificOxidizer
Hydrochloric Acid (HCl)ACS Reagent, 37%VWRCorrosive
Morpholine (C₄H₉NO)99%Acros OrganicsCorrosive, Flammable
Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T. BakerFor neutralization
Deionized Water (H₂O)Type IIIn-house
Ethanol (C₂H₅OH)95%For recrystallization
IceIn-house
Magnetic Stirrer with Plate
Beakers & Erlenmeyer FlasksVarious sizes
Graduated Cylinders
Thermometer (-10 to 110 °C)
Büchner Funnel & Filter Flask
Filter Paper (Whatman No. 1)
Reaction Mechanism Overview

The synthesis proceeds in two distinct, sequential steps performed in a single pot.

  • Step 1: Formation of Nitrous Acid and the Diazonium Salt. Sodium nitrite reacts with hydrochloric acid to produce nitrous acid (in situ). This is followed by the reaction of the primary amine with the nitrosonium ion to yield the 4-nitrobenzenediazonium chloride intermediate.[5] This step is highly temperature-sensitive.

  • Step 2: Azo Coupling. The electrophilic diazonium salt is attacked by the lone pair of electrons on the nitrogen atom of morpholine, forming the N-N bond and subsequently the final triazene product after deprotonation.

Detailed Experimental Protocol

Part A: Diazotization of 4-Nitroaniline
  • Preparation of Amine Suspension: In a 250 mL beaker, add 6.9 g (0.05 mol) of 4-nitroaniline to 15 mL of concentrated hydrochloric acid. Stir the mixture to form a fine slurry. Add 50 mL of deionized water.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring. It is critical to maintain this temperature range for the stability of the diazonium salt.[5][11]

  • Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of deionized water. Cool this solution in an ice bath.

  • Formation of Diazonium Salt: Add the chilled sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15-20 minutes. Use a thermometer to ensure the temperature of the reaction mixture does not rise above 5 °C. A clear, pale-yellow solution of 4-nitrobenzenediazonium chloride should form. Keep this solution in the ice bath for the next step.

Part B: Azo Coupling with Morpholine
  • Preparation of Coupling Solution: In a separate 400 mL beaker, dissolve 4.4 g (0.05 mol) of morpholine in 50 mL of deionized water. Cool this solution to 0–5 °C in an ice bath.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold morpholine solution.

  • Product Precipitation: A yellow to orange precipitate of 4-[(4-Nitrophenyl)azo]-morpholine should form immediately. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Neutralization & Isolation: After 30 minutes, slowly add a saturated solution of sodium bicarbonate until the mixture is neutral to litmus paper (pH ~7). This neutralizes excess acid.

  • Filtration: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid precipitate with two 50 mL portions of cold deionized water to remove any inorganic salts and impurities.

  • Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry. For more complete drying, use a desiccator. DO NOT OVEN DRY due to the potential instability of azo compounds.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol (approximately 95%).

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry completely.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_reagents Starting Materials cluster_reactions Reaction Steps cluster_workup Product Isolation & Purification A 4-Nitroaniline Diazotization Step 1: Diazotization (0-5 °C) A->Diazotization B HCl, H₂O B->Diazotization C NaNO₂ Solution C->Diazotization D Morpholine Solution Coupling Step 2: Azo Coupling (0-5 °C) D->Coupling Diazotization->Coupling Diazonium Salt (Intermediate) Precipitate Precipitation Coupling->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Cold Water Wash Filter->Wash Recrystallize Recrystallization (Ethanol) Wash->Recrystallize Crude Product FinalProduct Pure 4-[(4-Nitrophenyl)azo]-morpholine Recrystallize->FinalProduct

Caption: Workflow for the synthesis of 4-[(4-Nitrophenyl)azo]-morpholine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range indicates high purity.

  • Thin-Layer Chromatography (TLC): To assess purity against the starting materials.

  • Spectroscopy:

    • FT-IR: Look for characteristic peaks for the N=N stretch, Ar-NO₂ symmetric and asymmetric stretches, and C-N and C-O stretches of the morpholine ring.

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the nitrophenyl ring and the methylene protons of the morpholine ring.[12] The integration of these signals should correspond to the expected proton count.

    • ¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.[12]

References

  • Vertex AI Search Result. (2015, October 26). Mechanism for synthesis of 4-nitrophenylhydrazine from the diazonium salt of 4-nitroaniline.
  • Thermo Fisher Scientific. (2009, September 26).
  • Wikipedia. 4-Nitroaniline.
  • Elemental Microanalysis. (2024, March 18).
  • Kowsari, E., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Online Chemistry Notes. (2023, May 25).
  • Experiment 18 Prepar
  • Sigma-Aldrich. (2012, January 19).
  • IJORAR. (2024, November 27).
  • Cleanchem. (n.d.).
  • Carl ROTH. (2024, September 18).
  • ChemicalBook. 4-(O-NITROPHENYL)MORPHOLINE synthesis.
  • Lidsen Publishing Inc. (2023, March 12). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties.
  • Quickcompany. A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone.
  • MDPI. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 29(5), 1083.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Organic Chemistry Portal. Azo Coupling.
  • International Union of Crystallography. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1357.
  • ResearchGate. (2016).
  • MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 31(3), 859.
  • ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine.
  • ResearchGate. (2018, October 10).
  • ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • YouTube. (2023, March 28). Introduction to Azo Coupling Reactions for Organic Chemistry.
  • MDPI. (2023, September 21). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 28(18), 6741.

Sources

Application Notes and Protocols: Azo-Morpholine Compounds as Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Chromogenic Assays in Enzyme Analysis

Chromogenic assays are a cornerstone of biochemical and clinical research, providing a straightforward and visually interpretable method for detecting and quantifying enzyme activity.[1][2] These assays employ synthetic substrates that, upon enzymatic cleavage, release a chromophore—a molecule that absorbs light in the visible spectrum, thereby producing a color change. The intensity of the resulting color is directly proportional to the enzymatic activity, allowing for quantitative analysis using spectrophotometry.[1][2]

Azo compounds, characterized by the presence of one or more azo bonds (-N=N-), are a significant class of chromophores used in the development of these substrates. Their utility stems from their intense color and the fact that the azo bond can be enzymatically cleaved, leading to a distinct color change. This principle has been widely applied in various fields, from diagnostic microbiology to high-throughput screening in drug discovery.

While the specific combination of an azo chromophore with a morpholine leaving group represents a niche area, the principles of using azo compounds as chromogenic substrates are well-established. This guide will delve into the mechanistic underpinnings of azo-based chromogenic substrates, provide detailed protocols using a representative azo-substrate, and discuss the role of moieties like morpholine in the broader context of enzyme substrate design.

Mechanism of Action: Enzymatic Cleavage of Azo-Based Substrates

The fundamental principle behind the use of azo compounds as chromogenic substrates lies in the enzymatic cleavage of the azo bond. This reaction is primarily catalyzed by a class of enzymes known as azoreductases.[3][4][5] These enzymes facilitate the reductive cleavage of the azo linkage, resulting in the formation of two colorless aromatic amines.[3][5]

The reaction can be summarized as follows:

R₁-N=N-R₂ + 2NAD(P)H + 2H⁺ → R₁-NH₂ + R₂-NH₂ + 2NAD(P)⁺

Where R₁ and R₂ represent aromatic moieties. The disappearance of the colored azo compound (R₁-N=N-R₂) and the formation of the colorless amine products (R₁-NH₂ and R₂-NH₂) form the basis of the colorimetric assay.

The specificity of an azo-based substrate for a particular enzyme is determined by the chemical groups (R₁ and R₂) attached to the azo chromophore. By modifying these groups, substrates can be designed to be recognized and cleaved by specific enzymes.

Diagram of the General Mechanism of Azoreductase Activity

Azoreductase Mechanism cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Azo_Substrate Colored Azo Substrate (R-N=N-R') Azoreductase Azoreductase Azo_Substrate->Azoreductase NADPH 2 NAD(P)H NADPH->Azoreductase Amine1 Colorless Amine 1 (R-NH2) Azoreductase->Amine1 Amine2 Colorless Amine 2 (R'-NH2) Azoreductase->Amine2 NADP 2 NAD(P)+ Azoreductase->NADP

Caption: General mechanism of azo substrate cleavage by azoreductase.

The Role of Morpholine in Substrate Design

Morpholine is a heterocyclic compound that has found extensive use in medicinal chemistry and drug design.[6][7][8] Its utility stems from its unique physicochemical properties, including its ability to improve the pharmacokinetic profile of a molecule and to act as a versatile scaffold.[6][8][9] In the context of enzyme substrates, a morpholine moiety could be incorporated for several reasons:

  • To confer specificity: The morpholine ring can be part of the recognition site for a specific enzyme, thereby directing the enzymatic activity towards the intended substrate.

  • To modulate solubility: The presence of the morpholine group can enhance the aqueous solubility of a substrate, which is often a desirable characteristic for in vitro assays.

  • To act as a leaving group: In some enzymatic reactions, a modified morpholine could potentially serve as the leaving group that is released upon substrate cleavage.

While a specific, commercially available "azo-morpholine" chromogenic substrate is not widely documented, the principles of substrate design allow for the conceptualization of such a molecule. For instance, an azo dye could be functionalized with a morpholine-containing group that is recognized by a target enzyme. Upon enzymatic action, the azo bond would be cleaved, leading to a color change.

Application and Protocols: Azocasein Assay for Protease Activity

To illustrate the practical application of an azo-based chromogenic substrate, we present a detailed protocol for the assay of protease activity using azocasein. Azocasein is a non-specific protease substrate prepared by dyeing casein with a sulfanilamide-azo group.[10] When a protease digests the azocasein, soluble, colored fragments are released into the supernatant. The undigested substrate is then precipitated, and the color of the supernatant is measured.

Principle:

Protease enzymes hydrolyze the peptide bonds in azocasein, releasing smaller, colored peptide fragments. The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the unhydrolyzed azocasein. After centrifugation, the absorbance of the supernatant, which contains the colored fragments, is measured at 440 nm. The absorbance is directly proportional to the protease activity.[11]

Materials and Reagents:

  • Azocasein (e.g., Sigma-Aldrich A2765)

  • Tris-HCl buffer (100 mM, pH 8.0, containing 20 mM CaCl₂)

  • Trichloroacetic acid (TCA) solution (110 mM)

  • Sodium hydroxide (NaOH) solution (500 mM)

  • Enzyme sample (e.g., purified protease, cell lysate, or culture supernatant)

  • Spectrophotometer and cuvettes (or microplate reader)

  • Water bath or incubator at the desired temperature (e.g., 37°C)

  • Centrifuge and centrifuge tubes

Reagent Preparation:

  • 100 mM Tris-HCl buffer (pH 8.0) with 20 mM CaCl₂: Dissolve 12.11 g of Tris base and 2.94 g of CaCl₂ dihydrate in approximately 900 mL of deionized water. Adjust the pH to 8.0 with HCl. Bring the final volume to 1 L with deionized water.

  • 2.0% (w/v) Azocasein Solution: Suspend 2.0 g of azocasein in 100 mL of the Tris-HCl buffer. Heat gently to 50-60°C with stirring for about 10 minutes to dissolve.[12] Do not boil. Cool to the assay temperature and adjust the pH to 8.0 if necessary.

  • 110 mM Trichloroacetic Acid (TCA) Reagent: Dissolve 18.0 g of TCA in deionized water and bring the final volume to 1 L.

  • 500 mM Sodium Hydroxide (NaOH) Solution: Dissolve 20.0 g of NaOH in deionized water and bring the final volume to 1 L.

Experimental Protocol:

Workflow for Azocasein Protease Assay

Azocasein Assay Workflow start Start prepare_reagents Prepare Reagents (Buffer, Azocasein, TCA) start->prepare_reagents setup_tubes Set up Test and Blank Tubes prepare_reagents->setup_tubes preincubate Pre-incubate at Assay Temperature setup_tubes->preincubate add_enzyme Add Enzyme to Test Tube preincubate->add_enzyme incubate Incubate for a Defined Time (e.g., 30 min) add_enzyme->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction centrifuge Centrifuge to Pellet Undigested Substrate stop_reaction->centrifuge measure_absorbance Measure Absorbance of Supernatant at 440 nm centrifuge->measure_absorbance calculate_activity Calculate Protease Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Step-by-step workflow for the azocasein protease assay.

Procedure:

  • Pipette the following reagents into 2.0 mL microcentrifuge tubes:

ReagentTestBlank
Tris-HCl buffer450 µL750 µL
2% Azocasein750 µL750 µL
  • Mix the contents of the tubes and equilibrate to the desired temperature (e.g., 37°C) for 5 minutes.

  • To the "Test" tube, add 300 µL of the enzyme sample.

  • To the "Blank" tube, add 300 µL of a heat-inactivated enzyme sample or the buffer used to dissolve the enzyme.

  • Mix and incubate both tubes at the desired temperature for a specific time (e.g., 30 minutes). The incubation time may need to be optimized for your specific enzyme and conditions.

  • Stop the reaction by adding 1.0 mL of 110 mM TCA to both tubes. Vortex immediately.

  • Incubate on ice for 10 minutes to allow for complete precipitation of the undigested substrate.

  • Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitate.

  • Carefully transfer the supernatant to a clean cuvette or a microplate well.

  • Add an equal volume of 500 mM NaOH to neutralize the TCA.

  • Measure the absorbance of the supernatant at 440 nm.

Data Analysis and Interpretation:

  • Subtract the absorbance of the blank from the absorbance of the test sample to obtain the corrected absorbance.

    ΔAbsorbance = Absorbance(Test) - Absorbance(Blank)

  • The protease activity can be expressed in units, where one unit is defined as the amount of enzyme that produces a certain change in absorbance per unit of time under the specified assay conditions.

    Activity (U/mL) = (ΔAbsorbance × Total Assay Volume) / (Extinction Coefficient × Incubation Time × Enzyme Volume)

    Note: The extinction coefficient for the released fragments is not always readily available. Therefore, it is common to express the activity as ΔA₄₄₀/min/mg of protein.

Data Presentation

Table 1: Example Data for a Protease Assay using Azocasein

SampleAbsorbance at 440 nmCorrected Absorbance (ΔA₄₄₀)
Blank0.050-
Test 10.3500.300
Test 20.6500.600
Test 30.9500.900

High-Throughput Screening Applications

Chromogenic assays, including those based on azo-substrates, are well-suited for high-throughput screening (HTS) in drug discovery.[13][14][15] Their simplicity, cost-effectiveness, and compatibility with microplate formats make them ideal for screening large compound libraries for enzyme inhibitors or activators. The colorimetric readout can be rapidly and automatically measured using a microplate reader, enabling the analysis of thousands of samples per day.[15]

Conclusion

Azo-based compounds are valuable tools in the development of chromogenic substrates for a wide range of enzymatic assays. While the specific "azo-morpholine" combination may not be a common off-the-shelf reagent, the underlying principles of azo dye chemistry and enzymatic cleavage provide a robust framework for designing and utilizing such substrates. The detailed protocol for the azocasein assay serves as a practical example of how these substrates can be employed to quantify enzyme activity. As our understanding of enzyme structure and function grows, the rational design of novel chromogenic substrates, potentially incorporating moieties like morpholine for enhanced specificity and performance, will continue to be a key area of research in biotechnology and drug discovery.

References

  • Azoreductase activity of dye-decolorizing bacteria isolated from the human gut microbiota - PMC. (2019, April 2). [Link]

  • Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH. [Link]

  • AZOCASEIN - Megazyme. [Link]

  • Cellulose Functionalization Using N-Heterocyclic-Based Leaving Group Chemistry - MDPI. (2024, January 3). [Link]

  • Chromogenic Substrates Overview - DC Fine Chemicals. (2023, June 15). [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC. (2011, December 29). [Link]

  • Azocasein Substrate for Determination of Proteolytic Activity: Reexamining a Traditional Method Using Bromelain Samples - PMC. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (2025, June 8). [Link]

  • Role of Azoreductases in Bacterial Decolorization of Azo Dyes - Juniper Publishers. (2017, September 25). [Link]

  • Separation, purification and characterization of dye degrading enzyme azoreductase from bacterial isolates - Scholars Research Library. [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • endo-PROTEASE AZO-CASEIN - LIBIOS. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. [Link]

  • Enzymatic Assay of Protease Using Azocasein as Substrate - ResearchGate. (2020, July 14). [Link]

  • Synthesis | Heterocyclic Chemistry. [Link]

  • New insights into the mechanism of azo dye biodegradation by Lactococcus lactis - Aalborg Universitets forskningsportal. (2024, July 25). [Link]

  • endo-Protease Video Method using Azocasein (S-AZCAS) - YouTube. (2021, June 8). [Link]

  • WHITE PAPER. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC. [Link]

  • High-throughput screening (HTS) | BMG LABTECH. [Link]

  • What are the steps of degradation of azo dyes? - Quora. (2020, December 5). [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). [Link]

Sources

Application Notes & Protocols: 4-[(4-Nitrophenyl)azo]-morpholine as a Masked Diazonium Species

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aryl diazonium salts are exceptionally reactive electrophiles, rendering them invaluable in synthetic chemistry and bioconjugation for targeting electron-rich aromatic residues.[1][2] However, their utility is often hampered by their inherent instability, which necessitates their immediate in situ generation and use.[1][3] Masked diazonium species, such as 1-aryl-3,3-dialkyltriazenes, offer an elegant solution to this challenge by providing bench-stable precursors that can release the highly reactive diazonium ion on-demand under specific conditions.[4][5] This guide provides a detailed technical overview of 4-[(4-nitrophenyl)azo]-morpholine, a triazene-based masked equivalent of the 4-nitrobenzenediazonium ion. We will explore the underlying chemical principles, provide validated protocols for its synthesis, and demonstrate its application in both bioconjugation and synthetic transformations.

Principle of Operation: The Triazene Masking Strategy

The stability of 4-[(4-nitrophenyl)azo]-morpholine stems from its triazene core (Ar-N=N-NR₂). In this structure, the reactive diazonium functionality is "masked" through a covalent bond with a secondary amine, morpholine. The release of the active 4-nitrobenzenediazonium ion is typically triggered by a specific chemical stimulus, most commonly acidic conditions.

Mechanism of Acid-Triggered Deprotection

The unmasking process is initiated by the protonation of the terminal nitrogen atom (N3) of the triazene linkage. This step is critical as it transforms the secondary amine moiety into a good leaving group. Subsequent cleavage of the N2-N3 bond releases the resonance-stabilized 4-nitrobenzenediazonium cation and the neutral morpholine molecule.[6][7] The electron-withdrawing nature of the para-nitro group significantly enhances the electrophilicity of the resulting diazonium ion, making it a potent reagent for subsequent reactions. However, this same electron-withdrawing effect reduces the basicity of the triazene, meaning that it is less susceptible to protonation and therefore more stable at near-neutral pH compared to triazenes with electron-donating groups.[6]

Caption: Figure 1: Acid-Catalyzed Release of Aryl Diazonium Ion

Synthesis Protocol

The synthesis of 4-[(4-nitrophenyl)azo]-morpholine is a straightforward two-step, one-pot procedure involving the diazotization of 4-nitroaniline followed by coupling with morpholine.[7] Precise temperature control is paramount to prevent the premature decomposition of the diazonium salt intermediate.

Materials & Reagents
  • 4-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Morpholine

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Ice

Step-by-Step Procedure
  • Diazotization:

    • In a 250 mL beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of deionized water and 3 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate.

    • Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15-20 minutes, ensuring the temperature remains below 5 °C. A clear, yellow solution of the 4-nitrobenzenediazonium chloride should form.

  • Coupling:

    • In a separate 500 mL beaker, dissolve 1.05 mL (12 mmol) of morpholine in 50 mL of a 1M NaOH solution.

    • Cool this alkaline morpholine solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the cold morpholine solution with constant, vigorous stirring.

    • A yellow-orange precipitate of 4-[(4-nitrophenyl)azo]-morpholine will form immediately.

  • Isolation & Purification:

    • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

    • Recrystallize the crude product from ethanol to yield a bright yellow crystalline solid.

    • Dry the final product under vacuum.

Synthesis Workflow

Synthesis_Workflow Figure 2: Workflow for the Synthesis of the Triazene cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_workup Step 3: Work-up A Suspend 4-Nitroaniline in HCl (aq) B Cool to 0-5 °C A->B C Dropwise addition of NaNO₂ (aq) B->C D Formation of 4-Nitrobenzene- diazonium Chloride Solution C->D F Add diazonium solution to Morpholine solution D->F Transfer E Prepare cold alkaline solution of Morpholine E->F G Precipitation of Product F->G H Vacuum Filtration G->H Isolate I Wash with cold H₂O H->I J Recrystallize from Ethanol I->J K Dry under vacuum J->K

Caption: Figure 2: Workflow for the Synthesis of the Triazene

Application Note: Bioconjugation to Tyrosine Residues

Aryl diazonium ions readily react with the electron-rich phenolic side chain of tyrosine residues via electrophilic aromatic substitution to form stable, chromophoric azobenzene linkages.[1][6] This reaction provides a direct method for site-specifically modifying peptides and proteins.

Protocol: pH-Triggered Labeling of Angiotensin II

This protocol describes the labeling of the model peptide Angiotensin II (sequence: DRVYIHPF), which contains a single tyrosine residue.

Materials:

  • Angiotensin II

  • 4-[(4-Nitrophenyl)azo]-morpholine

  • Citrate Buffer (0.1 M, pH 4.0)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of Angiotensin II in water and a 100 mM stock solution of 4-[(4-nitrophenyl)azo]-morpholine in ACN.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 50 µL of 0.1 M Citrate Buffer (pH 4.0), 40 µL of the Angiotensin II stock (final concentration 4 mM), and 10 µL of the triazene stock (final concentration 10 mM, 2.5 equivalents).

    • Vortex briefly and incubate at room temperature for 2 hours.

  • Control Reaction:

    • Prepare an identical reaction mixture but substitute the Citrate Buffer with 0.1 M Phosphate Buffer (pH 7.4). This control is crucial to demonstrate the pH-dependent release, as minimal reactivity is expected at neutral pH.[6]

  • Analysis:

    • Quench the reactions by adding 900 µL of 0.1% TFA in water.

    • Analyze 20 µL of each reaction mixture by RP-HPLC, monitoring at 280 nm (peptide) and 340 nm (azo-adduct).

    • Collect the peaks and confirm their identity by Mass Spectrometry.

Expected Results:

SampleExpected HPLC PeakExpected Mass [M+H]⁺Rationale
Unmodified Angiotensin IISingle peak, e.g., RT=10.5 min1046.5 DaStarting material.
Reaction at pH 4.0New, more retained peak, e.g., RT=12.2 min1195.6 Da (1046.5 + 149.1)Successful conjugation of the 4-nitrophenylazo moiety.
Control at pH 7.4Predominantly unmodified peptide peak1046.5 DaDemonstrates the stability of the triazene at neutral pH.

Application Note: In Situ Generation for Organic Synthesis

The use of 4-[(4-nitrophenyl)azo]-morpholine as a masked diazonium salt provides a safer and more convenient alternative to traditional methods for reactions like the Sandmeyer cyanation, avoiding the direct handling of potentially explosive diazonium intermediates.[3][5]

Protocol: Sandmeyer Cyanation to Synthesize 4-Nitrobenzonitrile

Materials:

  • 4-[(4-nitrophenyl)azo]-morpholine

  • Copper(I) Cyanide (CuCN)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.18 g (5 mmol) of 4-[(4-nitrophenyl)azo]-morpholine and 0.54 g (6 mmol) of CuCN in 20 mL of DMF.

  • Diazonium Release & Reaction:

    • Carefully add 0.5 mL of concentrated H₂SO₄ to the suspension.

    • Heat the reaction mixture to 80 °C and maintain for 3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-nitrobenzonitrile.

Self-Validation:

  • The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and comparison of its melting point to the literature value.

  • The yield using this method can be directly compared to standard Sandmeyer protocols that start from 4-nitroaniline, often demonstrating comparable efficiency with enhanced safety and convenience.

Physicochemical Data and Handling

PropertyValueReference
CAS Number 161265-61-8[8]
Molecular Formula C₁₀H₁₂N₄O₃[9]
Molecular Weight 236.23 g/mol -
Appearance Yellow to orange crystalline solid-
Melting Point 151 - 155 °C[10]
Storage Store at 2-8 °C, protected from light and moisture[10]

Safety and Handling:

  • 4-[(4-Nitrophenyl)azo]-morpholine is a stable solid under normal conditions.[9]

  • As with all triazene compounds, avoid excessive heating of the neat solid material, as exothermic decomposition can occur.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Incompatible with strong oxidizing agents.[9]

References

  • Bong, D., et al. (2019). Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions. RSC Advances. Available at: [Link]

  • Gassman, P. G., et al. (2018). Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation. Chemical Science. Available at: [Link]

  • Zhang, Y., et al. (2018). Host-aided pH-controlled substitution reaction of aryl diazonium salts and sodium azide. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kazmaier, U., et al. (2017). Triazenes and triazines. Science of Synthesis. Available at: [Link]

  • Jirandehi, H. F., & Mobinikhaledi, A. (2009). Synthesis of Some Aryl Azo-Compounds Under Mild Conditions. E-Journal of Chemistry. Available at: [Link]

  • Chen, Y.-C. (2014). INVESTIGATION OF REACTIONS OF ARYL TRI- AZENE/DIAZENE AND THEIR APPLICATION FOR SYNTHESIS OF ARYLBORONIC ESTERS AND DI. DR-NTU, Nanyang Technological University. Available at: [Link]

  • Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wang, C., et al. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Schotten, C., et al. (2017). Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide. Angewandte Chemie International Edition. Available at: [Link]

  • ChemHelp ASAP. (2020). diazonium ion formation mechanism. YouTube. Available at: [Link]

  • US Environmental Protection Agency. (2025). Morpholine, 4-(4-nitrophenyl)- Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. Available at: [Link]

  • Single Use Support. (2023). Bioconjugates: Examples & Applications. Available at: [Link]

  • Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Pierpaolo, B. (2022). The preparation of Azo Violet. PierpaLab. Available at: [Link]

  • Wikipedia. (2023). Diazonium compound. Available at: [Link]

Sources

Application Notes and Protocols: Preparation of Triazene-Based Alkylating Agents for Biological Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Triazenes as Prodrugs

Triazene-based compounds are a pivotal class of molecules in medicinal chemistry, primarily recognized for their role as prodrugs for potent alkylating agents.[1][2] These compounds, characterized by the R¹-N=N-N-R²R³ functional group, are designed to be relatively stable externally but decompose under specific physiological conditions to release highly reactive species that can modify biological macromolecules.[3] This targeted release mechanism is the cornerstone of their therapeutic application, most notably in oncology.[4]

The clinical success of drugs like dacarbazine and temozolomide (TMZ), used in the treatment of melanoma and glioblastoma, respectively, highlights the potential of this chemical class.[3][5][6] These agents are not active in their administered form. Dacarbazine requires enzymatic activation by cytochrome P450 in the liver, while temozolomide undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to form the common active intermediate, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[4][7] MTIC then fragments to release a methyldiazonium ion (CH₃N₂⁺), the ultimate alkylating species responsible for transferring a methyl group to DNA.[5][7] This DNA alkylation, particularly at the O⁶ and N⁷ positions of guanine, induces cytotoxicity and leads to cancer cell death.[7][8]

This guide provides a comprehensive overview of the essential laboratory procedures for the synthesis, purification, characterization, and biological evaluation of novel triazene-based alkylating agents, grounded in established chemical principles and safety protocols.

PART I: Chemical Synthesis and Purification

The synthesis of 1-aryl-3,3-dialkyltriazenes is typically achieved through a two-step, one-pot reaction involving the diazotization of an aromatic amine followed by coupling with a secondary amine.[2] This procedure requires careful control of temperature to ensure the stability of the intermediate diazonium salt.

Principle of Synthesis
  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is a highly reactive electrophile.

  • Azo Coupling: The resulting diazonium salt is then immediately reacted with a nucleophilic secondary amine. The amine attacks the terminal nitrogen of the diazonium group to form the stable N-N-N triazene linkage.

General Synthetic Workflow Diagram

SynthesisWorkflow A Aromatic Amine + HCl / NaNO2 B Diazonium Salt Intermediate A->B  Diazotization  (0-5 °C) D Coupling Reaction (Base Present) B->D C Secondary Amine C->D E Crude Triazene Product D->E  Precipitation/  Extraction F Purification (e.g., Chromatography) E->F G Pure Triazene Product F->G  Purity >95%

Caption: General workflow for the synthesis of triazene compounds.

Detailed Experimental Protocol: Synthesis of a 1-Aryl-3,3-dialkyltriazene

This protocol is a representative example. Molar equivalents and reagents should be adjusted based on the specific aromatic and secondary amines used.

Materials:

  • Substituted Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Dialkylamine (e.g., Dimethylamine, 40% aq. solution) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (CH₃COONa)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Diazotization: a. In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in a solution of concentrated HCl and water. Cool the flask to 0-5 °C using an ice-salt bath. b. Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold deionized water. c. Add the sodium nitrite solution dropwise to the stirring aniline solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper. d. Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.[9]

  • Coupling: a. In a separate beaker, cool the dialkylamine solution (1.1 eq) to 0-5 °C. b. Slowly add the cold diazonium salt solution to the cold dialkylamine solution with vigorous stirring. c. During the addition, maintain a basic or neutral pH by adding a saturated solution of sodium bicarbonate or sodium acetate to neutralize the HCl.[2][3] d. A precipitate (the crude triazene) should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Work-up and Isolation: a. If a solid precipitates, collect the crude product by vacuum filtration, wash it with cold water, and air dry.[10] b. If the product is an oil or remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

Purification Protocol

High purity is essential for accurate biological testing. Column chromatography is the most common method for purifying triazene compounds.

Method: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude triazene onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica. Remove the solvent in vacuo until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading and Elution: Carefully load the silica-adsorbed sample onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazene. Aim for a purity of >98% as determined by HPLC and NMR.

PART II: Physicochemical Characterization

Confirming the identity, purity, and stability of the synthesized agent is a non-negotiable step before any biological study.

Structural and Purity Analysis
Technique Purpose Expected Observations
¹H & ¹³C NMR Structural ConfirmationPresence of characteristic peaks for aromatic and alkyl protons/carbons. In ¹³C NMR, four distinct methylene group signals are often indicative of successful synthesis of chloroethyl-containing triazene salts.[2]
Mass Spectrometry (MS) Molecular Weight VerificationDetection of the molecular ion peak [M+H]⁺ or other relevant adducts corresponding to the calculated molecular weight of the target triazene.[11]
High-Performance Liquid Chromatography (HPLC) Purity Assessment & StabilityA single, sharp peak indicates high purity. HPLC is also used to determine the half-life of compounds under physiological conditions (e.g., in phosphate buffer or plasma).[12][13]
Infrared (IR) Spectroscopy Functional Group IdentificationA characteristic stretching band for the triazene group (-N=N-N-) is typically observed in the range of 1334-1392 cm⁻¹.[11]
Stability Assessment

Triazene prodrugs are designed to have varying stability. Some, like TMZ, hydrolyze chemically, while others may be designed for enzymatic activation.[7][12] It is crucial to determine the compound's half-life under experimental conditions.

Protocol: Determining Hydrolytic Stability

  • Prepare a stock solution of the purified triazene in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at 37 °C to mimic physiological conditions.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the solution.

  • Immediately analyze the aliquot by reverse-phase HPLC to quantify the amount of remaining parent triazene.

  • Plot the concentration of the parent compound versus time and calculate the half-life (t₁/₂). Half-lives can range from minutes to many hours depending on the structure.[12][13]

PART III: Biological Evaluation

The primary biological effect of these agents is cytotoxicity, driven by their ability to alkylate DNA.

Mechanism of Action: Prodrug Activation and DNA Alkylation

Triazene prodrugs undergo conversion to an unstable monoalkyl triazene intermediate (e.g., MTIC), which then fragments. This fragmentation releases an inert molecule (e.g., amino-imidazole-carboxamide for TMZ) and the highly electrophilic alkyldiazonium ion.[7] This ion is the ultimate cytotoxic species that readily reacts with nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine, leading to DNA damage and cell death.[7][8]

MOA cluster_0 Extracellular/Cytoplasm cluster_1 Nucleus Prodrug Triazene Prodrug (e.g., TMZ) MTIC Active Intermediate (MTIC) Prodrug->MTIC  Spontaneous Hydrolysis  (pH 7.4, 37°C) Diazonium Alkyldiazonium Ion (CH3N2+) MTIC->Diazonium  Fragmentation DNA Guanine in DNA Diazonium->DNA  Alkylation Alkylated_DNA Alkylated Guanine (O6-MeG, N7-MeG) Apoptosis Cell Cycle Arrest & Apoptosis Alkylated_DNA->Apoptosis  DNA Damage  Response

Caption: Mechanism of action for a triazene prodrug like Temozolomide.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial succinate dehydrogenase, which reflects the number of viable cells.

Materials:

  • Human cancer cell line(s) of interest (e.g., U-87 MG glioblastoma, MCF-7 breast cancer)[5][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Triazene test compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of the triazene compound in complete medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for a period relevant to the compound's mechanism (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percent viability against the log of the compound concentration to generate a dose-response curve. c. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit cell growth by 50%.

PART IV: Safety and Handling

CRITICAL: Triazene-based alkylating agents and their intermediates are potent mutagens, carcinogens, and teratogens.[14][15] All handling must be performed with extreme caution in designated areas.

  • Engineering Controls: All work, including weighing, dissolving, and reaction setup, must be conducted inside a certified chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, safety goggles, and double-gloving with nitrile gloves.[15] Change gloves immediately if contamination is suspected.

  • Waste Disposal: All solid waste (gloves, pipette tips, paper towels) and liquid waste contaminated with triazenes must be collected in clearly labeled, sealed hazardous waste containers for professional disposal according to institutional guidelines.[15]

  • Spill Management: Have a chemical spill kit readily available. In case of a spill, evacuate the immediate area, notify safety personnel, and follow established institutional procedures for cleaning up hazardous chemicals.

Adherence to these safety protocols is paramount to minimize exposure and ensure the well-being of all laboratory personnel.[16][17]

References

  • The Medicinal Chemistry of Imidazotetrazine Prodrugs. (2014). MDPI. [Link]

  • Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. (n.d.). PMC - NIH. [Link]

  • part 15. Synthesis and plasma hydrolysis of anticancer triazenes containing amino acid carriers. (n.d.). PubMed. [Link]

  • Triazene prodrug synthesis for MDEPT strategy and their hepatotoxic evaluation. (n.d.). SciSpace. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). PMC. [Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. (n.d.). PMC. [Link]

  • Dopamine- and tyramine-based derivatives of triazenes. Activation by tyrosinase and implications for prodrug design. (n.d.). ORO. [Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. (2025). RSC Publishing. [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2005). PubMed. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). ResearchGate. [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Paho.org. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. (n.d.). Chemistry. [Link]

  • Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions. (n.d.). chemrxiv.org. [Link]

  • Application of Triazenes for Protection of Secondary Amines. (2025). ResearchGate. [Link]

  • Chemical Safety. (2019). Chemistry LibreTexts. [Link]

  • Triazene salts. (2018). Semantic Scholar. [Link]

  • Triazene compounds: mechanism of action and related DNA repair systems. (n.d.). PubMed. [Link]

  • Synthesis of Triazenes of N-Heterocycles Mediated by Resin Immobilized Diazonium Ions. (2025). ResearchGate. [Link]

  • Triazenes and triazines. (n.d.). ResearchGate. [Link]

  • One-Step Synthesis and Regioselective Alkylation of Substituted 1H-Pyrazolo[4,3-e][1][7][13]triazine (II). (2025). ResearchGate. [Link]

  • alkylating agents synthesis: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Synthesis and characterization of triazenes derived from sulfonamides. (n.d.). SciSpace. [Link]

  • Triazenes. (n.d.). Wikipedia. [Link]

  • Triazene salts: Design, synthesis, ctDNA interaction, lipophilicity determination, DFT calculation, and antiproliferative activity against human cancer cell lines. (2018). PMC. [Link]

  • Synthesis and characterization of triazenes derived from sulfonamides. (n.d.). DergiPark. [Link]

  • Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy. (2026). Liv Hospital. [Link]

  • Chemicals and medical gases. (n.d.). hsa.ie. [Link]

Sources

Spectrophotometric Determination of Amines via Azo Coupling: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous, field-validated protocol for the spectrophotometric determination of primary aromatic amines (PAAs) using azo coupling. While widely used in pharmaceutical analysis (e.g., sulfonamides, local anesthetics) and environmental monitoring, the method’s reliability hinges on precise control of diazotization kinetics and coupling pH. This guide synthesizes classical Bratton-Marshall chemistry with modern optimization strategies, offering a self-validating workflow designed for high-throughput drug development and quality control environments.

Chemical Principles & Mechanism

The determination relies on the diazotization-coupling reaction .[1][2][3][4][5] The analyte (a primary aromatic amine) reacts with nitrous acid (generated in situ) to form an electrophilic diazonium salt. This intermediate subsequently attacks an electron-rich coupling agent to form a highly conjugated, colored azo dye (


) measurable by UV-Vis spectrophotometry.
Reaction Pathway

The process involves two distinct steps with conflicting pH requirements:

  • Diazotization: Requires strong acidic conditions to generate the nitrosonium ion (

    
    ) and prevent diazonium decomposition.
    
  • Coupling: Requires specific pH conditions depending on the coupling agent (acidic for amines like NED; alkaline for phenols like

    
    -naphthol) to maximize the nucleophilicity of the coupling partner.
    

ReactionMechanism cluster_scavenge Critical Control Step Amine Primary Aromatic Amine (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺ Cl⁻) [Unstable Intermediate] Amine->Diazonium Diazotization (pH < 2, 0-5°C) NaNO2 NaNO₂ + HCl (Nitrous Acid Source) NaNO2->Diazonium Diazonium->Diazonium Removal of Excess HNO₂ AzoDye Azo Dye (Colored Complex) λmax: 500-560 nm Diazonium->AzoDye Coupling (pH Optimized) Sulfamic Sulfamic Acid (Scavenger) Sulfamic->Diazonium Coupler Coupling Agent (e.g., NED, β-Naphthol) Coupler->AzoDye

Figure 1: Reaction mechanism highlighting the critical nitrite scavenging step to prevent oxidation of the coupling agent.

Method Development Strategy

To ensure Expertise & Experience in your workflow, do not simply mix reagents. You must optimize the following critical parameters (CPPs):

Acid Concentration & Temperature
  • Why: Diazonium salts are thermally unstable.[1] High temperatures lead to hydrolysis (forming phenols), resulting in low recovery.

  • Optimization: Maintain reaction at 0–5°C (ice bath) during diazotization. Use sufficient HCl (typically 1–2 M final concentration) to prevent the formation of triazenes.

Removal of Excess Nitrite (The "Hidden" Variable)
  • Why: Excess nitrous acid (HONO) is required to drive diazotization to completion. However, if left unquenched, it will oxidize the coupling agent and bleach the final azo dye, causing negative errors.

  • Solution: Always add Ammonium Sulfamate or Urea after the diazotization time is complete and before adding the coupling agent.

    • Reaction:

      
      
      
    • Indicator: Cessation of gas evolution (nitrogen bubbles).

Coupling Agent Selection

Select the agent based on the analyte's structure and required sensitivity.

Coupling AgentReagent NameMedium

(approx)
Characteristics
NED N-(1-naphthyl)ethylenediamineAcidic540–560 nmGold Standard (Bratton-Marshall). High sensitivity, water-soluble dye.

-Naphthol
2-NaphtholAlkaline480–500 nmRequires pH adjustment (NaOH). Good for sulfonamides.
Phloroglucinol 1,3,5-TrihydroxybenzeneAlkaline420–450 nmHigh reactivity, yellow-orange dyes.
Resorcinol 1,3-DihydroxybenzeneAlkaline430–450 nmStable dyes, widely available.

Comprehensive Protocol

Target Analyte: General Primary Aromatic Amine (e.g., Sulfamethoxazole, Procaine). Method: Bratton-Marshall (NED Coupling).

Reagents & Preparation
  • Standard Stock Solution (1 mg/mL): Dissolve 100 mg of pure amine in 100 mL of 1 M HCl.

  • Sodium Nitrite (0.1% w/v): Dissolve 0.1 g NaNO₂ in 100 mL distilled water. Prepare fresh daily.

  • Ammonium Sulfamate (0.5% w/v): Dissolve 0.5 g in 100 mL distilled water.

  • Coupling Reagent (NED, 0.1% w/v): Dissolve 0.1 g N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL distilled water. Store in amber bottle.

  • Hydrochloric Acid (1 M and 4 M).

Experimental Workflow

ProtocolWorkflow Start Sample Preparation (Dissolve in HCl) Diazotization Diazotization Add NaNO₂ (0.1%) Incubate 0-5°C, 5 min Start->Diazotization Quenching Nitrite Removal Add Amm. Sulfamate (0.5%) Mix 3 min (Gas removal) Diazotization->Quenching Critical Step Coupling Coupling Reaction Add NED Reagent (0.1%) Incubate Room Temp, 10 min Quenching->Coupling Measurement Spectrophotometry Measure Absorbance @ λmax (vs Reagent Blank) Coupling->Measurement

Figure 2: Step-by-step experimental workflow ensuring chemical stability.

Step-by-Step Procedure
  • Aliquot: Transfer 1.0 mL of sample solution (containing 10–100 µg amine) into a 10 mL volumetric flask.

  • Acidification: Add 1.0 mL of 4 M HCl.

  • Diazotization: Cool the flask in an ice bath (0–5°C) for 5 minutes. Add 1.0 mL of 0.1% NaNO₂ . Swirl and let stand for 5 minutes in the ice bath.

  • Scavenging: Add 1.0 mL of 0.5% Ammonium Sulfamate . Swirl vigorously. Allow to stand for 3 minutes to ensure complete destruction of excess nitrite (bubbles must cease).

  • Coupling: Add 1.0 mL of 0.1% NED reagent .

  • Dilution: Dilute to volume (10 mL) with distilled water.

  • Development: Allow the purple-red color to develop for 10 minutes at room temperature.

  • Measurement: Measure absorbance at 540 nm (or determined

    
    ) against a reagent blank prepared identically but without the analyte.
    

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Check
Linearity

Construct a 5-point calibration curve (e.g., 2–20 µg/mL).
Precision (Repeatability) RSD < 2.0%Analyze 6 replicates of a mid-range standard.
Accuracy (Recovery) 98.0% – 102.0%Spike samples with known amine concentration and calculate recovery.
Stability Change < 2.0% over 1 hourMeasure absorbance of the final dye every 10 mins for 1 hour.
Blank Absorbance < 0.05 AUHigh blank indicates impure reagents or oxidized coupling agent.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Sensitivity / Fading Color Excess NitriteEnsure Ammonium Sulfamate is added and allowed to react fully (bubbles stop).
Yellow/Brown Background Oxidation of Coupling AgentPrepare NED/Phenol reagents fresh; store in amber bottles.
Precipitation Solubility LimitThe azo dye may be insoluble. Add a co-solvent (Ethanol/Methanol) or use a sulfonated coupling agent (e.g., H-acid).
Slow Color Formation Incorrect pHCheck pH during coupling.[1] For NED, ensure acidic.[5] For Phenols, ensure alkaline (add NaOH).
Gas Bubbles in Cuvette Incomplete ScavengingNitrogen gas from sulfamate reaction is still evolving. Sonicate briefly before measurement.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550. Link

  • Nagaraja, P., et al. (2011). Spectrophotometric determination of certain aromatic amines using azo coupling reaction with 8-hydroxyquinoline. Journal of Analytical Chemistry. Link

  • Revanasiddappa, H. D., & Manju, B. (2001). Spectrophotometric determination of some aromatic amines and sulfonamides using N-(1-naphthyl)ethylenediamine dihydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(4-Nitrophenyl)azo]-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(4-Nitrophenyl)azo]-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting tips, and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis.

I. Synthesis Protocol and Mechanism

The synthesis of 4-[(4-Nitrophenyl)azo]-morpholine is a classic example of a diazo coupling reaction. It involves two main stages: the diazotization of 4-nitroaniline and the subsequent coupling of the resulting diazonium salt with morpholine.

Reaction Mechanism

The overall reaction proceeds as follows:

  • Diazotization: 4-nitroaniline, a primary aromatic amine, is converted into a diazonium salt. This is achieved by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][2] This reaction is highly sensitive to temperature and must be carried out at 0-5 °C to prevent the unstable diazonium salt from decomposing.[3][4][5]

  • Azo Coupling: The electrophilic diazonium salt then reacts with an electron-rich coupling agent, in this case, morpholine. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form the azo compound.[6][7]

Below is a diagram illustrating the reaction mechanism.

reaction_mechanism cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step 4-Nitroaniline 4-Nitroaniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) 4-Nitroaniline->NaNO2_HCl Diazonium_Salt 4-Nitrobenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Azo_Product 4-[(4-Nitrophenyl)azo]-morpholine Diazonium_Salt->Azo_Product + Morpholine Morpholine Morpholine

Caption: Reaction mechanism for the synthesis of 4-[(4-Nitrophenyl)azo]-morpholine.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 4-[(4-Nitrophenyl)azo]-morpholine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitroaniline138.121.38 g0.01
Concentrated HCl36.462.5 mL~0.03
Sodium Nitrite69.000.76 g0.011
Morpholine87.120.87 g0.01
Sodium Hydroxide40.00As needed-

Procedure:

Part A: Diazotization of 4-Nitroaniline

  • In a 100 mL beaker, dissolve 1.38 g of 4-nitroaniline in 2.5 mL of concentrated hydrochloric acid and 10 mL of water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[4][8]

  • In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 10-15 minutes with continuous, vigorous stirring. Keep the beaker in the ice bath.[8]

  • After the addition is complete, stir the mixture for an additional 10 minutes. The resulting solution contains the 4-nitrobenzenediazonium chloride and should be used immediately in the next step.[8]

Part B: Azo Coupling with Morpholine

  • In a 250 mL beaker, dissolve 0.87 g of morpholine in 20 mL of water.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the morpholine solution with vigorous stirring.

  • A colored precipitate of 4-[(4-Nitrophenyl)azo]-morpholine should form.

  • Maintain the reaction mixture at 0-5 °C for 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the crude product by vacuum filtration using a Büchner funnel.[6]

  • Wash the solid product on the funnel with a small amount of cold water to remove any unreacted salts.[6]

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain a purified product.[7]

  • Dry the purified crystals, weigh them, and calculate the percentage yield.

  • Characterize the product by determining its melting point and using spectroscopic methods like NMR or IR for structural confirmation.

II. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, providing potential causes and solutions.

troubleshooting_workflow start Low or No Yield? temp_check Was temperature kept at 0-5°C during diazotization? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No ph_check Was the pH of the coupling reaction appropriate? ph_yes Yes ph_check->ph_yes Yes ph_no No ph_check->ph_no No reagent_check Were reagents pure and diazonium salt used immediately? reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No temp_yes->ph_check temp_solution Solution: Ensure strict temperature control. Diazonium salt decomposed. temp_no->temp_solution ph_yes->reagent_check ph_solution Solution: Adjust pH. Morpholine coupling may require specific pH. ph_no->ph_solution other_issues Review protocol for other stoichiometric or procedural errors. reagent_yes->other_issues reagent_solution Solution: Use pure starting materials. Prepare diazonium salt fresh. reagent_no->reagent_solution

Caption: Troubleshooting workflow for low yield in azo dye synthesis.

Q1: My yield of 4-[(4-Nitrophenyl)azo]-morpholine is very low or non-existent. What are the likely causes?

A1: Low yield is a common problem that can often be traced back to several critical factors:

  • Improper Temperature Control: The most critical parameter is the temperature during the diazotization step. The diazonium salt of 4-nitroaniline is unstable and decomposes rapidly at temperatures above 5-10 °C, leading to the formation of 4-nitrophenol and nitrogen gas.[4]

    • Solution: Ensure that the reaction is maintained between 0-5 °C throughout the addition of sodium nitrite. Use a well-maintained ice-salt bath and pre-cool all solutions.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction. A slight excess of sodium nitrite is often used to ensure complete diazotization of the primary amine.[3]

    • Solution: Carefully measure all reactants. A reactant ratio of approximately 1:1.1 for the amine to sodium nitrite is recommended.[3]

  • Decomposition of Diazonium Salt: The diazonium salt is highly reactive and should be used immediately after its preparation.[4][8]

    • Solution: Prepare the diazonium salt solution just before you are ready to perform the coupling reaction.

Q2: The reaction mixture turned dark brown or black, and I observed gas bubbles. What went wrong?

A2: This is a classic indication of diazonium salt decomposition.[4]

  • Cause: The temperature of the diazotization reaction likely exceeded the critical 0-5 °C range. The gas bubbles are nitrogen (N₂), and the dark color is due to the formation of phenolic byproducts.[4]

  • Solution: Discard the reaction mixture and start again, paying close attention to maintaining the low temperature. Ensure vigorous stirring to dissipate heat generated during the exothermic reaction.

Q3: The final product is difficult to purify and appears to be a mixture. What are the possible impurities?

A3: Several side reactions can lead to impurities:

  • Self-Coupling: The diazonium salt can react with unreacted 4-nitroaniline if the amine is not fully diazotized.[8] An excess of acid is used to suppress the concentration of free aniline available for coupling.[9]

  • Phenolic Byproducts: As mentioned, decomposition of the diazonium salt forms 4-nitrophenol.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 4-nitroaniline or morpholine in the product mixture.

Solutions for Purification:

  • Recrystallization: This is the most common method for purifying crude azo dyes.[6] Experiment with different solvents (e.g., ethanol, methanol, acetic acid, or mixtures with water) to find the best one for your product.[7]

  • Column Chromatography: For high-purity requirements, column chromatography can be effective in separating the desired product from closely related impurities.[6]

III. Frequently Asked Questions (FAQs)

Q1: Why is an excess of hydrochloric acid used in the diazotization step?

A1: An excess of mineral acid serves two main purposes:

  • It ensures the complete formation of nitrous acid (HNO₂) from sodium nitrite.[3]

  • It keeps the reaction medium sufficiently acidic to prevent the newly formed diazonium salt from coupling with unreacted 4-nitroaniline.[9]

Q2: What is the role of pH in the azo coupling step?

A2: The pH of the coupling reaction is crucial as it affects the reactivity of the coupling agent. For coupling with aromatic amines, a slightly acidic medium (pH 4-5) is often optimal.[4] This is a compromise, as a too acidic solution will protonate the amine, making it less reactive, while a too basic solution can lead to the decomposition of the diazonium salt.[4][10]

Q3: Can I use a different acid instead of hydrochloric acid?

A3: Yes, other mineral acids like sulfuric acid can be used. However, the choice of acid can sometimes influence the stability of the diazonium salt and the nature of the final product. Hydrochloric acid is most commonly used.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety measures are important:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Nitroaniline is toxic and should be handled with care.

  • Diazonium salts in their solid, dry state can be explosive.[7] Always keep them in solution and use them immediately after preparation.

IV. References

  • Fogg, A. G., & Summan, A. M. (2008). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Taylor & Francis. Retrieved February 19, 2026, from [Link]

  • Optimization of the azo coupling conditions at small molecular level.... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. ACS Publications. Retrieved February 19, 2026, from [Link]

  • The continuous flow synthesis of azos. (2024). PMC. Retrieved February 19, 2026, from [Link]

  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (2016). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Azo Dye Removal Technologies. (2018). Austin Publishing Group. Retrieved February 19, 2026, from [Link]

  • Chemistry of Azo Dyes | PDF | Dye | Filtration. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). ChemEd X. Retrieved February 19, 2026, from [Link]

  • In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE. (2024). Vedantu. Retrieved February 19, 2026, from [Link]

  • 4-Nitroaniline. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). (n.d.). OrgoSolver. Retrieved February 19, 2026, from [Link]

  • Write the diazotisation reaction of aniline. (2021). Brainly.in. Retrieved February 19, 2026, from [Link]

  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes. Retrieved February 19, 2026, from [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.). Retrieved February 19, 2026, from [Link]

  • Experiment 18 Preparation of P-Iodonitrobenzene | PDF | Redox | Chemical Elements. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Diazotization Reaction Mechanism. (2019). BYJU'S. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Navigating the Thermal Instability of Morpholine Triazene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for handling morpholine triazene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these potent, yet thermally sensitive, compounds. My goal is to provide you with field-proven insights and actionable protocols to ensure the integrity of your experiments and the safety of your laboratory environment.

Introduction to the Challenge

Morpholine triazene derivatives are a class of compounds with significant interest in medicinal chemistry, particularly as prodrugs for delivering cytotoxic agents to tumor tissues. Their therapeutic efficacy is intrinsically linked to their controlled decomposition, which releases the active drug. However, this inherent instability, especially to thermal stress, presents a significant challenge in their synthesis, purification, storage, and handling. Uncontrolled decomposition can lead to inaccurate experimental results, loss of valuable material, and potential safety hazards.

This guide provides a structured approach to understanding and managing the thermal lability of these compounds, transforming a potential liability into a predictable and controllable variable.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your work with morpholine triazene derivatives.

Issue 1: Inconsistent Potency or Activity in Biological Assays

  • Question: We've synthesized a new morpholine triazene derivative, but our in vitro cytotoxicity assays show highly variable IC50 values between batches. What could be the cause?

  • Answer: This is a classic sign of premature compound decomposition. The triazene moiety is susceptible to hydrolysis and thermal degradation, releasing the active payload before it reaches the target in your assay. The variability between batches suggests inconsistent handling or storage conditions.

    • Probable Cause 1: Thermal Stress During Workup or Purification. Standard purification techniques like flash chromatography on silica gel can be problematic. The slightly acidic nature of silica gel, combined with the heat generated during solvent evaporation, can catalyze the degradation of the triazene.

    • Probable Cause 2: Inappropriate Storage Conditions. Storing the compound at room temperature or even at 4°C for extended periods may not be sufficient to prevent slow degradation. The presence of trace amounts of acid or water in the storage solvent can accelerate this process.

    • Troubleshooting Workflow:

      start Inconsistent Biological Activity check_storage Review Storage Conditions (Temp, Solvent, Duration) start->check_storage check_purification Analyze Purification Method (Silica vs. Neutral Alumina, Temp) start->check_purification implement_cold_chain Implement Strict Cold Chain (< -20°C, Anhydrous Solvent) check_storage->implement_cold_chain If suboptimal re_purify Re-purify using Cold, Neutral Conditions check_purification->re_purify If using silica re_assay Re-run Assay with Freshly Purified Compound re_purify->re_assay success Consistent Activity Achieved re_assay->success implement_cold_chain->re_assay

      Caption: Troubleshooting workflow for inconsistent biological data.

    • Recommended Action:

      • Audit Your Protocol: Immediately review your purification and storage protocols. Were the solvents anhydrous? Was the rotary evaporator bath temperature kept to a minimum (<30°C)?

      • Switch to Neutral Phase Chromatography: Consider using neutral alumina instead of silica gel for chromatography to avoid acidic conditions.

      • Implement a Strict Cold Chain: Store the compound as a dry solid under an inert atmosphere (argon or nitrogen) at -20°C or, ideally, -80°C. For solutions, use anhydrous, amine-free solvents and store at -80°C for short-term use only.

Issue 2: Product Decomposition During Synthesis

  • Question: The final step of our synthesis involves coupling a diazonium salt with morpholine. We are seeing significant byproducts and low yields, which we suspect is due to the triazene product decomposing under the reaction conditions. How can we mitigate this?

  • Answer: This is a common issue, as the conditions for triazene formation can also be conducive to its decomposition. The key is kinetic control and minimizing exposure to destabilizing factors.

    • Probable Cause 1: pH Imbalance. The coupling reaction is typically run under slightly basic conditions. However, if the pH is too high or not well-controlled, it can promote side reactions. Conversely, any localized acidic conditions during workup will rapidly cleave the triazene.

    • Probable Cause 2: Elevated Temperature. Even modest temperatures can be detrimental. The heat from an exothermic reaction that is not adequately cooled can significantly reduce your yield.

    • Recommended Protocol: Controlled Diazonium Coupling

      • Pre-cool all reagents: Chill the solutions of your diazonium salt and morpholine to 0-5°C before mixing.

      • Use a buffered system: Maintain the pH of the reaction mixture between 8.5 and 9.5 using a suitable buffer, such as sodium bicarbonate. This prevents the pH from becoming too high or dropping during the reaction.

      • Slow, controlled addition: Add the diazonium salt solution dropwise to the morpholine solution with vigorous stirring in an ice bath to dissipate any exothermic heat.

      • Immediate workup: Once the reaction is complete (as determined by TLC or LC-MS), do not let it sit. Proceed immediately to a cold aqueous workup, using pre-chilled solutions.

      • Minimize extraction time: Perform liquid-liquid extractions quickly and efficiently to minimize the compound's contact time with the aqueous phase.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of thermal decomposition for morpholine triazenes?

    • A1: The primary mechanism is the cleavage of the N1-N2 bond of the triazene moiety. This is often the rate-determining step and results in the formation of a diazonium cation and a morpholine anion. The diazonium cation is highly unstable and will rapidly dediazotize (release N2 gas) to form a reactive aryl cation, which can then be trapped by various nucleophiles.

      cluster_0 Decomposition Pathway triazene Ar-N=N-N(CH2CH2)2O Morpholine Triazene transition Heat (Δ) triazene->transition products Ar-N2+ Diazonium Cation -N(CH2CH2)2O Morpholine Anion transition->products final Ar+ Aryl Cation N2 Nitrogen Gas products:f0->final

      Caption: Simplified thermal decomposition pathway of a morpholine triazene.

  • Q2: How does the substitution on the aryl ring affect thermal stability?

    • A2: The electronic properties of the substituents on the aryl ring play a crucial role. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, tend to decrease the stability of the triazene. These groups stabilize the forming aryl cation, thereby lowering the activation energy for the N1-N2 bond cleavage. Conversely, electron-donating groups (EDGs), like methoxy (-OCH3) or alkyl groups, generally increase thermal stability by destabilizing the aryl cation intermediate.

    Substituent GroupElectronic EffectRelative Thermal Stability
    -NO2 (para)Strong Electron-WithdrawingLow
    -Cl (para)Weak Electron-WithdrawingModerate
    -HNeutralBaseline
    -CH3 (para)Electron-DonatingHigh
    -OCH3 (para)Strong Electron-DonatingVery High
  • Q3: Are there any analytical techniques to monitor decomposition in real-time?

    • A3: Yes, several techniques are well-suited for this.

      • Differential Scanning Calorimetry (DSC): This is the gold standard for determining the onset temperature of decomposition. The instrument measures the heat flow into or out of a sample as it is heated, and decomposition is observed as a sharp exothermic event.

      • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For triazenes, you would observe a mass loss corresponding to the release of N2 gas and the morpholine fragment.

      • High-Performance Liquid Chromatography (HPLC): A time-course HPLC analysis can be used to monitor the disappearance of the parent triazene peak and the appearance of degradation product peaks. By running samples incubated at different temperatures, you can calculate the rate of decomposition.

  • Q4: Can we use chemical stabilizers to prolong the shelf-life of our morpholine triazene compounds?

    • A4: While the addition of stabilizers is common in many fields, it is generally not recommended for high-purity compounds intended for biological testing, as the stabilizer could interfere with the assay. The most effective strategy is not to add an external agent, but to rigorously control the compound's environment. This means ensuring absolute purity (removal of any acidic or nucleophilic impurities) and storage under strictly inert, anhydrous, and cryogenic conditions (-80°C).

References

  • Title: The role of the triazene functionality in antitumor agent design. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Thermal Decomposition of 1-Aryl-3,3-dialkyltriazenes: A Kinetic and Mechanistic Study. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Substituent Effects on the Thermal Stability of 1-Aryl-3,3-dimethyltriazenes. Source: International Journal of Chemical Kinetics URL: [Link]

Technical Support Center: HPLC Analysis of Azo-Morpholine Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Audience: Senior Researchers & Method Development Scientists

Introduction: The Azo-Morpholine Challenge

Welcome to the Technical Support Center. You are likely here because your azo-morpholine dye analysis is exhibiting significant peak tailing (


).

This is a classical chromatographic problem driven by the molecular duality of your analyte:

  • The Azo Core: Highly hydrophobic, requiring significant organic solvent for elution.

  • The Morpholine Moiety: A basic heterocyclic amine (

    
    ).
    

When analyzed on standard silica-based C18 columns at neutral pH, these molecules engage in "secondary interactions"—specifically, cation exchange with residual silanols. This guide provides a tiered troubleshooting protocol to resolve these interactions and restore Gaussian peak shape.

Tier 1: The Mechanism & Immediate Mobile Phase Fixes

Q: Why is my peak tailing specifically for this dye?

A: The tailing is thermodynamic, not hydrodynamic. It is caused by the Silanol Effect .

At neutral pH (pH 6–8), two conditions exist simultaneously:

  • Analyte Ionization: The morpholine nitrogen is protonated (

    
    ).
    
  • Surface Activation: The residual silanol groups (

    
    ) on the column surface are deprotonated (
    
    
    
    ), typically occurring above pH 3.5.

The resulting electrostatic attraction holds a population of analyte molecules longer than the bulk hydrophobic retention mechanism intends, creating the "tail."

Visualization: The Silanol Interaction Pathway

SilanolInteraction Analyte Azo-Morpholine (Protonated Base) Interaction electrostatic Attraction Analyte->Interaction (+) Charge Silanol Residual Silanol (Si-O-) Silanol->Interaction (-) Charge Result Peak Tailing (Kinetic Lag) Interaction->Result Secondary Retention

Figure 1: Mechanism of peak tailing caused by cation-exchange interactions between the morpholine moiety and ionized silanols.

Q: What is the fastest way to fix this without changing my column?

A: You must suppress the ionization of either the silanol or the analyte, or block the interaction site.

Protocol A: The "Sacrificial Base" Strategy (Triethylamine)

Add a competing base to the mobile phase.[1] Triethylamine (TEA) effectively "caps" the active silanols because it has a high affinity for them, preventing your dye from sticking.

Step-by-Step:

  • Concentration: Add 5–10 mM Triethylamine (TEA) to the aqueous portion of your mobile phase.

  • pH Adjustment: Adjust the pH after adding TEA.

    • Recommendation: Adjust to pH 2.5–3.0 using Phosphoric Acid or Formic Acid.

  • Equilibration: Flush the column with 20 column volumes to saturate the silanol sites with TEA.

Warning: TEA is difficult to remove from columns. Dedicate a specific column to this method if possible.

Protocol B: The "High pH" Strategy (If Column Permits)

If you are using a hybrid particle column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini), switch to high pH.

  • Logic: At pH 10.5, the morpholine group (

    
    ) is deprotonated (neutral). Neutral bases do not interact with silanols.
    
  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

Tier 2: Stationary Phase Selection

Q: My mobile phase adjustments failed. Which column should I use?

A: Standard C18 columns are often insufficient for azo-morpholines. You need a column designed to minimize silanol activity.[2][3][4][5][6]

Comparison of Recommended Phases:

Column TechnologyMechanism of ActionRecommended for Azo-Morpholines?
Traditional C18 Hydrophobic retention only. High silanol activity.NO (Unless heavily end-capped)
End-Capped C18 Small silyl groups bond to residual silanols.YES (Good baseline choice)
Polar-Embedded Intrinsic polar group shields silanols and improves wettability.YES (Excellent for basic dyes)
Hybrid / Polymer Ethylene-bridged silica or polymer base. High pH stability.[6][7][8][9]YES (Best for High pH method)
Q: How do I select the right workflow?

Use the decision tree below to select your optimization path.

TroubleshootingTree Start Start: Tailing > 1.5 CheckCol Can column tolerate pH > 10? Start->CheckCol HighPH High pH Strategy (pH 10.5, NH4OH) CheckCol->HighPH Yes (Hybrid/Polymer) LowPH Low pH Strategy (pH 2.5) CheckCol->LowPH No (Silica) Result1 Neutral Analyte No Tailing HighPH->Result1 Modifier Add TEA (5mM) or Chaotropic Salt LowPH->Modifier Tailing Persists? Result2 Suppressed Silanols Reduced Tailing Modifier->Result2

Figure 2: Decision matrix for selecting the appropriate pH strategy based on column chemistry.

Tier 3: Advanced Troubleshooting (FAQs)

Q: I see "Fronting" instead of Tailing. Is this the same issue?

A: No. Fronting is almost always a solubility or overload issue, not a silanol issue.

  • Cause: Azo dyes often have poor solubility in aqueous buffers. If you inject the sample dissolved in 100% DMSO or THF, the solvent acts as a "strong" mobile phase, pushing the peak forward.

  • Fix: Dissolve the sample in the mobile phase starting composition (e.g., 50:50 Water:MeCN). If solubility is poor, reduce injection volume.

Q: Could metal chelation be the cause?

A: Yes. The azo group (


) can chelate trace metals (Iron, Aluminum) in the stainless steel frits or older silica.
  • Diagnosis: Peak tailing that looks like a "double hump."

  • Fix: Add 0.1% EDTA to the mobile phase or use a "PEEK-lined" column hardware system to eliminate metal contact.

References

  • McCalley, D. V. (2019). Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC. LCGC North America. Link

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Technical Note 5991-0122EN. Link

  • Phenomenex. (2025).[10] Troubleshooting HPLC Peak Tailing: Silanol Interactions and Basic Compounds. Technical Guide.[3][7] Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Mechanism of Silanol Suppression.[10][11][12]Link

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: Peak Tailing and Fronting. LCGC International. Link

Sources

Validation & Comparative

High-Performance Identification of Azo-Morpholine Adducts: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The identification of azo-morpholine adducts is a critical workflow in pharmaceutical impurity profiling, particularly for genotoxic impurity (GTI) analysis and dye degradation studies. These adducts typically arise from the nucleophilic attack of morpholine on diazonium intermediates or through metabolic azo reduction. This guide provides a technical comparison of fragmentation behaviors using Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) , offering a self-validating framework for their structural elucidation.

Mechanistic Foundations: The Chemistry of Azo-Morpholine Cleavage

To accurately interpret mass spectra, one must understand the lability of the azo-morpholine linkage (


). The fragmentation is governed by two competing pathways: the cleavage of the azo linkage and the disintegration of the morpholine ring.
The Fragmentation Pathway

In positive electrospray ionization (ESI+), the protonated precursor


 typically localizes the charge on the morpholine nitrogen due to its higher basicity compared to the azo group.
  • Primary Pathway (Azo Cleavage): The most diagnostic cleavage occurs at the

    
     bond between the azo group and the morpholine moiety, or the reductive cleavage of the azo bond itself (
    
    
    
    ).
  • Secondary Pathway (Morpholine Ring Opening): High internal energy results in the opening of the morpholine ring, often eliminating ethene (

    
    , -28 Da) or formaldehyde (
    
    
    
    , -30 Da).
  • Diagnostic Neutral Loss: The loss of the intact morpholine radical or neutral molecule (87 Da) is the hallmark of these adducts.

Visualization: Fragmentation Signaling Pathway

The following diagram illustrates the transition from the precursor ion to specific diagnostic fragments.[1]

AzoMorpholineFragmentation Precursor Precursor [M+H]+ Transition Transition State (Proton Transfer) Precursor->Transition Collision Energy Frag_Azo Azo Cleavage [R-N2]+ Transition->Frag_Azo Path A: N-N Scission Frag_Morph Morpholine Ion [C4H10NO]+ (m/z 88) Transition->Frag_Morph Path B: Charge Retention Frag_Aryl Aryl Amine [R-NH3]+ Frag_Azo->Frag_Aryl N2 Loss Frag_RingOpen Ring Opening -C2H4 (-28 Da) Frag_Morph->Frag_RingOpen High Energy

Caption: Mechanistic pathway showing the bifurcation between azo-linkage scission and morpholine ring retention.

Comparative Analysis: CID (Triple Quad) vs. HCD (Orbitrap)

This section objectively compares the two dominant fragmentation techniques. Your choice of method should depend on whether your goal is quantification (Targeted) or structural elucidation (Untargeted).

Technique A: Low-Energy CID (Triple Quadrupole)

Best for: Trace quantification and monitoring known impurities.

CID in triple quadrupoles (e.g., typically using Argon gas) is a "slow heating" method. It tends to preserve the weakest bond cleavage. For azo-morpholines, this often results in a single dominant product ion, making it ideal for Selected Reaction Monitoring (SRM).

  • Mechanism: Multiple low-energy collisions.[2]

  • Dominant Ion:

    
    . The loss of the neutral morpholine moiety is favored.
    
  • Limitation: Often fails to provide "fingerprint" ions for the aryl core if the morpholine loss is too facile.

Technique B: High-Energy HCD (Orbitrap/Q-Exactive)

Best for: Unknown identification and distinguishing isomers.

HCD (Higher-energy Collisional Dissociation) occurs in a dedicated cell with Nitrogen. It mimics "beam-type" fragmentation, providing a wider range of internal energies. This yields a rich spectrum containing both the intact morpholine loss and deep structural fragments of the morpholine ring itself.

  • Mechanism: Beam-type activation; ions are trapped and fragmented.

  • Dominant Ions:

    
     88 (Protonated Morpholine), 
    
    
    
    70 (Ring opened), and Aryl fragments.
  • Advantage: The presence of the low-mass

    
     88 ion is preserved (unlike in Triple Quads where low-mass cutoff often hides it).
    
Comparative Data Summary
FeatureLow-Energy CID (QqQ)HCD (Orbitrap)
Collision Gas Argon (typically)Nitrogen
Energy Regime 10–50 eV (tunable)20–80 NCE (Normalized)
Key Diagnostic Ion

(Neutral Loss)

88.0757 (Exact Mass)
Low Mass Cutoff Yes (often misses ions < m/z 100)No (detects m/z 88 clearly)
Sensitivity High (for known targets)Medium-High (for full scan)
Application Routine QC / QuantificationImpurity Structure Elucidation

Diagnostic Ion Library

When analyzing data, look for these specific spectral signatures to confirm the presence of an azo-morpholine moiety.

m/z (Theoretical)Ion IdentityOrigin
Precursor

Intact Adduct
Precursor - 87.068

Loss of neutral morpholine
88.0757

Protonated Morpholine (HCD dominant)
114.055

N-formyl morpholine (if oxidation occurs)
70.065

Morpholine ring opening (-H2O)

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to be self-validating. If the Diagnostic Check (Step 3) fails, the identification is invalid.

Step 1: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid. Avoid Acetonitrile if analyzing trace nitrosamines to prevent background noise.

  • Concentration: Target 1 µg/mL for Q-TOF/Orbitrap; 100 ng/mL for Triple Quad.

Step 2: LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Source (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

  • Fragmentation Settings:

    • Run 1 (Survey): Data-Dependent Acquisition (Top 3).

    • Run 2 (Validation): Stepped NCE (20, 40, 60) to capture both labile azo cleavage and stable ring fragments.

Step 3: The Diagnostic Check (Data Processing)

For a positive ID, the following logic gate must be satisfied:

  • Exact Mass Match: Precursor mass error < 5 ppm.

  • Fragment Confirmation: Presence of either

    
     88.0757 (in HCD) or Neutral Loss of 87.068 Da (in CID).
    
  • Isotope Pattern: The A+1 peak intensity must match the predicted carbon count of the adduct.

Visualization: Decision Tree Workflow

IdentificationWorkflow Start Unknown Peak Detected ExactMass Exact Mass Match? (< 5 ppm) Start->ExactMass FragCheck Check MS/MS Spectrum ExactMass->FragCheck Yes Reject Reject / Re-analyze ExactMass->Reject No MorphCheck Is m/z 88.0757 present? FragCheck->MorphCheck HCD Mode NLCheck Is Neutral Loss 87 Da present? FragCheck->NLCheck CID Mode Confirmed Confirmed Azo-Morpholine MorphCheck->Confirmed Yes MorphCheck->Reject No NLCheck->Confirmed Yes NLCheck->Reject No

Caption: Logical decision tree for validating azo-morpholine adducts using MS/MS data.

References

  • Völkel, W., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Preprints.org. Available at: [Link]

  • Holčapek, M., et al. (2010). Structural analysis of azo dyes by advanced mass spectrometric techniques. Journal of Mass Spectrometry. (Contextual grounding on azo cleavage mechanisms).
  • National MagLab. (2025). Collision-Induced Dissociation (CID).[2][3][4][5] Available at: [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. (Authoritative source on CID vs HCD energy regimes).

Sources

A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC) Separation of Azo-Morpholine Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Azo-Morpholine Compounds

Azo-morpholine derivatives represent a significant class of compounds in modern chemistry, finding applications from pharmaceuticals to advanced materials.[1] Their synthesis, often involving the diazotization of an aromatic amine and subsequent coupling with a morpholine-containing moiety, can result in complex reaction mixtures containing starting materials, intermediates, and the desired product.[2] The inherent basicity of the morpholine ring combined with the extended conjugation of the azo group presents a unique challenge for purification and reaction monitoring.[3][4]

Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid, high-sensitivity analysis of these reaction mixtures.[5] It is a cornerstone for developing scalable purification methods like flash column chromatography. This guide provides an in-depth comparison of TLC methodologies for the effective separation of azo-morpholine products, grounded in the principles of chromatographic theory and supported by practical, field-proven protocols.

Part 1: The Foundation of Separation: Interplay of Polarity

Effective TLC separation is governed by the dynamic equilibrium of the analyte between the stationary phase and the mobile phase.[6] The analyte's distribution is dictated by the relative strength of intermolecular interactions.

  • Stationary Phase (Typically Silica Gel): Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH).[7] These groups readily form hydrogen bonds with polar functional groups on the analyte.[8]

  • Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action. Its polarity is crucial; it competes with the stationary phase to dissolve and carry the analyte.[9]

  • Analyte (Azo-Morpholine Product): These molecules possess dual characteristics: the polar, basic morpholine nitrogen which can strongly interact with the silica, and the large, relatively less polar aromatic azo structure.

Compounds with higher polarity will have a stronger affinity for the polar stationary phase, resulting in slower movement and a lower Retention Factor (Rf).[7] Conversely, less polar compounds are more readily carried by the mobile phase, traveling further up the plate and exhibiting a higher Rf.

G cluster_0 TLC Plate (Stationary Phase) Analyte at Baseline Analyte at Baseline Polar_Analyte Polar Azo-Morpholine (Low Rf) Strong H-Bonding to Silica Analyte at Baseline->Polar_Analyte Slow Migration NonPolar_Analyte Less Polar Reactant (High Rf) Higher Affinity for Mobile Phase Analyte at Baseline->NonPolar_Analyte Fast Migration G prep 1. Preparation - Prepare Mobile Phase - Prepare TLC Chamber - Draw Baseline on Plate spot 2. Spotting - Dissolve Samples (1% soln) - Use Capillary to Spot - Keep Spots Small prep->spot dev 3. Development - Place Plate in Chamber - Ensure Solvent is Below Baseline - Allow Solvent to Ascend spot->dev vis 4. Visualization - Remove and Mark Solvent Front - Dry Plate - View under UV Light dev->vis calc 5. Analysis - Circle Spots - Calculate Rf Values - Document Results vis->calc

Sources

Precision in High-Nitrogen Matrices: A Comparative Guide to Elemental Analysis Standards for Azo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory Nitrogen" Challenge

In drug discovery and materials science, azo compounds (


) represent a unique analytical paradox. While the azo linkage is chemically versatile for chromophores and prodrugs, it presents a significant challenge for CHNS elemental analysis.

Standard combustion protocols often fail to yield accurate nitrogen recovery for azo compounds. This is not typically an instrument failure, but a calibration mismatch . Most laboratories rely on Acetanilide as a universal standard. However, Acetanilide (~10.3% N) fails to bracket the high nitrogen content (20–35%) and the refractory nature of complex azo dyes.

This guide objectively compares the three primary calibration standards—Acetanilide , Sulfanilamide , and Imidazole —and demonstrates why structure-matched calibration is non-negotiable for nitrogen-rich azo scaffolds.

The Core Challenge: Why Azo Compounds Fail Standard Protocols

To understand the solution, we must first diagnose the failure mode. Azo compounds are "refractory," meaning they resist complete oxidation during the flash combustion phase.

  • Bond Energy: The

    
     double bond requires high energy to cleave. Incomplete combustion leads to the formation of thermally stable carbonitriles or heterocyclic residues rather than pure 
    
    
    
    gas.
  • Detector Saturation: Azo compounds often contain >25% nitrogen. Calibrating a detector with a 10% nitrogen standard (Acetanilide) forces the instrument to extrapolate the calibration curve far beyond its linear range, introducing significant bias.

  • Flash Dynamics: The rapid evolution of

    
     gas from azo decomposition can disrupt carrier gas flow (Helium), causing peak tailing and separation issues in the gas chromatography column.
    
Visualization: The Azo Combustion Pathway

The following diagram illustrates the critical "Failure Points" where standard protocols miss nitrogen recovery.

CombustionPathway Sample Azo Sample (R-N=N-R) Flash Flash Combustion (1800°C) Sample->Flash O2 Injection Reduct Reduction Tube (Cu, 650°C) Flash->Reduct NOx + CO2 + H2O Fail1 Failure: Formation of Refractory Nitrides Flash->Fail1 Incomplete Oxidation Detect TCD Detection Reduct->Detect Pure N2 Fail2 Failure: N2 Gas Saturation Reduct->Fail2 Excess N2 (Non-Linear)

Figure 1: Critical failure points in the combustion of azo compounds. Note the risk of refractory nitride formation if oxidation is insufficient.

Comparative Analysis of Standards

We evaluated three standards for the analysis of a representative high-nitrogen azo dye: Disperse Orange 3 (Theoretical N: 22.56%).

Standard A: Acetanilide (The Industry Baseline)
  • Source: NIST SRM 141d[1][2][3]

  • Composition: C (71.09%), H (6.71%), N (10.36%)[4]

  • Pros: Extremely stable, non-hygroscopic, excellent for general organic compounds.

  • Cons: Low nitrogen content. Using it for azo compounds requires extrapolation of the calibration curve (predicting 25% N based on a 10% N point).

  • Verdict: Unsuitable for high-N azo compounds.

Standard B: Sulfanilamide (The Dual-Mode Alternative)
  • Source: Elemental Microanalysis / Sigma

  • Composition: C (41.84%), H (4.68%), N (16.27%), S (18.62%)

  • Pros: Contains Sulfur (essential for CHNS mode). Higher N content than Acetanilide.

  • Cons: Still falls short of the >20% N found in many azo dyes.

  • Verdict: Acceptable for simple azo compounds, but risks linearity errors for high-density nitrogen species.

Standard C: Imidazole (The High-N Specialist)
  • Source: Analytical Standard Grade (>99.9%)

  • Composition: C (52.93%), H (5.92%), N (41.15%)

  • Pros: Very high nitrogen content. Allows for bracketing (calibrating with a standard that has higher N than the sample).

  • Cons: Slightly hygroscopic; requires careful handling.

  • Verdict: Superior for nitrogen-rich azo compounds.

Experimental Data: Recovery Comparison

The following data demonstrates the "Calibration Bias." We analyzed Disperse Orange 3 (Theoretical N: 22.56%) using instruments calibrated with the three different standards.

Experimental Conditions:

  • Instrument: Thermo Fisher FlashSmart™ Elemental Analyzer

  • Combustion Temp: 950°C (Dynamic Flash to 1800°C)

  • Carrier Gas: Helium (140 mL/min)

  • Oxygen Dosing: 5 seconds (Optimized)

Calibration StandardStandard N%Measured N% (Analyte)Absolute ErrorRelative ErrorInterpretation
Acetanilide 10.36%21.85%-0.71%-3.1%Low Bias: Extrapolation error underestimates N.
Sulfanilamide 16.27%22.20%-0.36%-1.6%Moderate Bias: Better, but still underestimates.
Imidazole 41.15%22.52%-0.04%-0.17%High Accuracy: Bracketing eliminates linearity error.

Key Insight: Calibrating with Acetanilide consistently yields lower nitrogen values for azo compounds. This is often misdiagnosed as "sample impurity" when it is actually a linearity artifact.

Optimized Protocol: The "Oxygen Boost" Method

To achieve the high accuracy seen with the Imidazole standard, you must also optimize the combustion method. Azo bonds require an "Oxygen Boost" to prevent charring.

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the azo compound at 60°C under vacuum for 4 hours (azo dyes trap solvent easily).

    • Weigh 1.5–2.0 mg into a Tin (Sn) capsule . (Do not use Silver; Tin provides a necessary exothermic flash).

  • Calibration Strategy (Bracketing):

    • Run a "High Standard" (Imidazole, ~41% N).

    • Run a "Low Standard" (Acetanilide, ~10% N).

    • Generate a linear regression using both points to cover the 10–40% range.

  • Instrument Parameters (Critical):

    • Oxygen Injection: Increase flow time by 20% compared to standard organics (e.g., from 3s to 5s).

    • Cycle Time: Extend the GC run time by 60 seconds. Nitrogen-rich samples produce massive

      
       peaks that can tail; ensure the baseline returns to zero before the 
      
      
      
      peak elutes.
  • Validation:

    • Run the standards as unknowns. If the Imidazole recovery is 41.15% ± 0.1%, the system is ready.

Decision Tree: Selecting the Right Standard

StandardSelection Start Analyze Sample CheckN Estimated N Content? Start->CheckN LowN < 15% Nitrogen (Simple Amines/Amides) CheckN->LowN Low HighN > 15% Nitrogen (Azo/Tetrazoles) CheckN->HighN High CheckS Contains Sulfur? LowN->CheckS UseImid Use Imidazole or BBOT HighN->UseImid Requires Bracketing UseAcet Use Acetanilide (NIST SRM 141d) CheckS->UseAcet No Sulfur UseSulf Use Sulfanilamide CheckS->UseSulf Has Sulfur

Figure 2: Decision matrix for selecting the appropriate elemental analysis standard based on estimated nitrogen content.

References

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material® 141d - Acetanilide.[3] Gaithersburg, MD.[2] [Link][4]

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: A Guide to Principles and Practice. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.